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  • Product: n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
  • CAS: 56862-28-3

Core Science & Biosynthesis

Foundational

In Vitro Neuroprotective Mechanisms of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine: A Technical Guide for Preclinical Development

Executive Summary N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine , commonly known as desmethylselegiline (DMS) or norselegiline, is the primary active metabolite of the anti-Parkinsonian drug selegiline. While selegiline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine , commonly known as desmethylselegiline (DMS) or norselegiline, is the primary active metabolite of the anti-Parkinsonian drug selegiline. While selegiline is widely recognized as an irreversible monoamine oxidase B (MAO-B) inhibitor, extensive preclinical research has decoupled its MAO-B inhibitory activity from its profound neuroprotective effects. In fact, DMS exhibits superior anti-apoptotic properties compared to its parent compound and operates independently of MAO-B blockade[1][2].

This whitepaper provides an in-depth, authoritative guide on the in vitro neuroprotective mechanisms of DMS. Designed for drug development professionals and molecular neurobiologists, it details the compound's signaling pathways, establishes self-validating experimental protocols, and synthesizes quantitative benchmarks for preclinical assays.

Core Neuroprotective Mechanisms: The Causality of Survival

To leverage DMS in neurodegenerative disease models, researchers must understand the specific molecular targets it engages. The neuroprotective profile of DMS is biphasic and multifactorial, primarily driven by transcriptional regulation and direct protein-protein interactions[3][4].

GAPDH Sequestration and Nuclear Translocation Blockade

Under conditions of oxidative stress, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) undergoes S-nitrosylation, binds to the E3 ubiquitin ligase Siah1, and translocates to the nucleus. Once in the nucleus, this complex degrades nuclear targets and initiates apoptosis[3]. The DMS Intervention: DMS directly binds to GAPDH, stabilizing it in its dimeric cytosolic form. This physical sequestration prevents nuclear translocation, effectively short-circuiting the apoptotic cascade before transcriptional degradation can occur[3][5].

Modulation of the Apoptotic Rheostat (Bcl-2/Bax)

DMS acts as a potent transcriptional modulator of the Bcl-2 protein family. In vitro assays demonstrate that DMS upregulates the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) while simultaneously downregulating pro-apoptotic executioners (Bax, Bad)[4][6]. By lowering the Bax/Bcl-2 ratio, DMS preserves mitochondrial outer membrane (OMM) integrity, preventing the release of cytochrome c and the subsequent activation of caspase-3.

Excitotoxicity and Oxidative Stress Buffering

Dopaminergic neurons are highly susceptible to glutamate-induced excitotoxicity and oxidative stress (e.g., glutathione depletion). DMS has been proven to protect primary mesencephalic dopamine neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage[7]. Furthermore, it protects against L-buthionine-(S,R)-sulfoximine (BSO)-induced glutathione depletion, a standard in vitro model for Parkinsonian oxidative stress[8].

MOA DMS N-[(2R)-1-phenylpropan-2-yl] prop-2-yn-1-amine (DMS) GAPDH_Cyt Cytosolic GAPDH (Dimeric Form) DMS->GAPDH_Cyt Binds & Stabilizes Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DMS->Bcl2 Upregulates Bax Bax / Bad (Pro-apoptotic) DMS->Bax Downregulates GAPDH_Nuc Nuclear GAPDH (Pro-apoptotic) GAPDH_Cyt->GAPDH_Nuc Translocation (Blocked by DMS) Apoptosis Apoptosis GAPDH_Nuc->Apoptosis Triggers Bcl2->Bax Inhibits Survival Neuronal Survival Bcl2->Survival Promotes Bax->Apoptosis Promotes

Fig 1: DMS neuroprotective signaling via GAPDH sequestration and Bcl-2/Bax modulation.

Standardized In Vitro Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate necessary biological controls to confirm that observed cell survival is mechanistically linked to DMS target engagement.

Protocol A: Mesencephalic Dopaminergic Neuron Excitotoxicity Assay

This protocol evaluates the ability of DMS to rescue dopaminergic neurons from glutamate-induced death[7].

1. Cell Culture Preparation:

  • Dissect the ventral mesencephalon from embryonic day 14-15 (E14-E15) Sprague-Dawley rats.

  • Dissociate tissue enzymatically (0.1% trypsin) and mechanically.

  • Plate cells at a density of 1×105 cells/cm² on poly-D-lysine-coated 24-well plates in Neurobasal medium supplemented with B27.

  • Mature cultures for 7 days in vitro (DIV 7) to allow for synaptogenesis and receptor expression.

2. DMS Pre-treatment & Toxin Exposure:

  • Pre-treatment: On DIV 7, replace half the media. Treat experimental wells with DMS at concentrations ranging from 0.1 µM to 10 µM for 2 hours. Rationale: Pre-treatment allows time for transcriptional upregulation of Bcl-2.

  • Insult: Introduce 50 µM Glutamate or 50 µM NMDA to the cultures. Include a vehicle control (no toxin, no DMS) and a toxin-only control.

  • Incubate for 24 hours at 37°C, 5% CO₂.

3. Viability & Specificity Readout:

  • Perform an MTT assay to assess overall mitochondrial metabolic rate.

  • Self-Validating Step: Fix cells in 4% paraformaldehyde and perform immunocytochemistry for Tyrosine Hydroxylase (TH) to specifically quantify dopaminergic neuron survival versus general glial survival.

Protocol B: GAPDH Subcellular Fractionation Assay

This protocol verifies that DMS is actively preventing the nuclear translocation of GAPDH during oxidative stress[3].

1. Induction and Treatment:

  • Seed human SH-SY5Y neuroblastoma cells in 6-well plates and grow to 80% confluence.

  • Pre-treat with 5 µM DMS for 2 hours.

  • Induce oxidative stress using 1 mM BSO (to deplete glutathione) or 100 µM H₂O₂ for 12 hours.

2. Subcellular Fractionation:

  • Harvest cells and lyse using a mild hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.05% NP-40) to disrupt the plasma membrane while leaving nuclei intact.

  • Centrifuge at 800 x g for 10 minutes. The supernatant is the cytosolic fraction.

  • Wash the pellet (nuclei) twice, then resuspend in a high-salt nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl₂, 0.5 M NaCl, 0.2 mM EDTA) and sonicate.

3. Western Blotting & Validation:

  • Run fractions on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe for GAPDH (primary antibody).

  • Critical Controls: Probe the cytosolic fraction for β -actin (cytosolic marker) and the nuclear fraction for Lamin B1 (nuclear marker) to prove fraction purity.

Workflow A Primary Culture (Mesencephalic) B DMS Pre-treatment (0.1 - 10 µM, 2h) A->B C Toxin Exposure (Glutamate/BSO) B->C D Incubation (12 - 24h) C->D E Viability Assay (MTT / TH-Stain) D->E Cell Survival F Protein Extraction (Fractionation) D->F Mechanism G Western Blot (GAPDH, Bcl-2, Bax) F->G Mechanism

Fig 2: Standardized in vitro workflow for evaluating DMS neuroprotection and target engagement.

Quantitative Data Interpretation

When executing the protocols described above, researchers should benchmark their results against established in vitro pharmacological profiles for DMS. The table below summarizes the expected quantitative outcomes based on historical neuroprotection data[4][6][7][8].

Assay TypeToxin / StressorOptimal DMS DoseKey Biomarker / ReadoutExpected Outcome vs. Toxin Control
Cell Viability (MTT) Glutamate (50 µM)1.0 - 5.0 µM% Control ViabilityRestoration from ~40% to >80% viability
Immunocytochemistry NMDA (50 µM)5.0 µMTH+ Cell CountSignificant preservation of DA neurons
Western Blot BSO (1 mM)5.0 µMBax / Bcl-2 Ratio>50% reduction in pro-apoptotic ratio
Subcellular Fractionation H₂O₂ (100 µM)1.0 - 10.0 µMNuclear GAPDH Level>70% reduction in nuclear GAPDH
ELISA None (Basal)10.0 µMBDNF / GDNF Levels1.5x to 2x upregulation in astrocytes

Note: DMS exhibits a biphasic dose-response curve. Concentrations exceeding 50-100 µM may lose neuroprotective efficacy and induce pro-apoptotic stress. Precision in dosing is critical.

Conclusion

N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine (DMS) represents a highly valuable pharmacological tool for investigating neuroprotection independent of MAO-B inhibition. By stabilizing GAPDH in the cytosol and favorably shifting the Bcl-2/Bax apoptotic rheostat, DMS provides robust defense against excitotoxicity and oxidative stress. Adhering to the rigorous, self-validating in vitro protocols outlined in this guide ensures high-fidelity data generation for preclinical neurodegenerative disease research.

References

  • National Institutes of Health (PubMed). "L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro." Journal of Neurochemistry, 1997. URL:[Link]

  • Wikipedia. "Desmethylselegiline." Wikimedia Foundation. URL:[Link]

  • Olanow, C.W., et al. "Attempts to obtain neuroprotection in Parkinson's disease." Neurology, 1998. URL:[Link]

  • Grokipedia. "Desmethylselegiline." URL:[Link]

  • Frontiers in Neuroscience. "Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology." Frontiers, 2011. URL:[Link]

  • Naoi, M., et al. "Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies." International Journal of Molecular Sciences (MDPI), 2022. URL:[Link]

  • National Institutes of Health (PMC). "Facile fabrication of selegiline-loaded alginate hydrogel for neuroprotection and functional recovery in a rat model of spinal cord injury through localized spinal delivery." PMC, 2022. URL:[Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Pathways of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (Desmethylselegiline): A Technical Guide

Executive Summary N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, commonly known as desmethylselegiline (DMS) or N-propargyl-L-amphetamine, is the primary active metabolite of the antiparkinsonian drug selegiline[1][2]. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, commonly known as desmethylselegiline (DMS) or N-propargyl-L-amphetamine, is the primary active metabolite of the antiparkinsonian drug selegiline[1][2]. This whitepaper elucidates the pharmacokinetic profile, metabolic biotransformation, and pharmacodynamic properties of DMS. By synthesizing clinical data and experimental methodologies, this guide serves as an authoritative resource for researchers and drug development professionals investigating monoamine oxidase B (MAO-B) inhibitors and neuroprotective agents.

Chemical Identity and Pharmacological Role

Desmethylselegiline (C₁₂H₁₅N) is formed via the hepatic N-demethylation of selegiline[1][2]. While selegiline acts as a direct irreversible inhibitor of MAO-B, DMS retains significant MAO-B inhibitory activity and exhibits potent neuroprotective properties independent of MAO inhibition[1][3]. Because selegiline undergoes extensive first-pass metabolism, DMS plays a critical role in the sustained therapeutic efficacy of the parent drug[2][4].

Pharmacokinetic Profile

The pharmacokinetics of DMS are characterized by rapid formation, saturable tissue binding, and significantly greater oral bioavailability compared to its parent compound[5][6].

Absorption and Bioavailability

When administered orally as a standalone compound, DMS demonstrates a 33-fold higher Area Under the Curve (AUC₀₋₂₄) compared to an equivalent dose of selegiline[5]. This indicates that DMS circumvents the extensive first-pass metabolism that severely limits selegiline's oral bioavailability (which is typically only 4–10%)[4][7].

Distribution and Tissue Binding

Multiple-dose studies indicate a significant accumulation of DMS. Over an 8-day regimen of 10 mg/day oral selegiline, the AUC of DMS increases by 1.5-fold[6]. This apparent accumulation, despite a relatively short plasma half-life, is primarily attributed to the saturation of MAO-B binding sites in peripheral and central tissues[6].

Elimination

DMS is further metabolized exclusively into levoamphetamine[5]. The elimination half-life of DMS ranges from 2.2 to 5.3 hours after a single dose, extending up to 9.5 hours upon continuous, multiple-dose administration[6][7].

Table 1: Comparative Pharmacokinetic Parameters (10 mg Oral Dose)
ParameterSelegilineDesmethylselegiline (DMS)
Cmax ~2.0 µg/L~54.0 µg/L (Estimated 27x higher)
Tmax 0.5 - 1.5 h1.0 - 2.0 h
Half-life (Single Dose) 1.2 - 3.5 h2.2 - 5.3 h
Half-life (Multiple Dose) 7.7 - 9.6 h~9.5 h
Platelet MAO-B Inhibition 96.4 ± 3.9%63.7 ± 12.7%

(Data synthesized from clinical crossover trials and multiple-dose studies)[4][5][6][7]

Metabolic Pathways

The biotransformation of selegiline into DMS is a critical node in its pharmacological efficacy. Selegiline undergoes extensive first-pass metabolism mediated primarily by Cytochrome P450 enzymes (CYP2B6, CYP2C19, and CYP3A4)[7][8].

The primary pathways include:

  • N-demethylation to yield Desmethylselegiline (DMS).

  • N-depropargylation to yield Levomethamphetamine.

DMS is subsequently N-depropargylated to form levoamphetamine. Unlike selegiline, DMS does not produce levomethamphetamine, simplifying its downstream metabolic profile[1][5].

MetabolicPathway Selegiline Selegiline (L-Deprenyl) CYP CYP450 Enzymes (CYP2B6, CYP2C19) Selegiline->CYP Hepatic Metabolism DMS Desmethylselegiline (N-propargyl-L-amphetamine) CYP->DMS N-demethylation LMA Levomethamphetamine CYP->LMA N-depropargylation LA Levoamphetamine DMS->LA N-depropargylation LMA->LA N-demethylation

Metabolic biotransformation of selegiline to desmethylselegiline and downstream metabolites.

Pharmacodynamics and Neuroprotection

While DMS is approximately 60-fold less potent than selegiline as an MAO-B inhibitor in vitro, it is only 3-fold less potent in vivo following repeated oral administration, causing a 63.7% inhibition of platelet MAO-B at a 10 mg dose[1][5].

Crucially, DMS exhibits potent neuroprotective, antioxidant, and anti-apoptotic properties. In vitro studies on mesencephalic dopaminergic neurons demonstrate that DMS protects against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity[3]. The efficacy of DMS in preventing excitotoxic damage is greater than that of selegiline, achieving significant protection at lower concentrations. This suggests that DMS may be the primary active compound responsible for the neuroprotective effects observed during selegiline therapy[3].

Experimental Protocols: LC-MS/MS Quantification Workflow

To accurately study the pharmacokinetics of DMS, robust bioanalytical methods are required. Below is a self-validating, step-by-step protocol for the quantification of DMS in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Rationale (Causality)
  • Alkaline Extraction: DMS is a secondary amine with a high pKa. Adjusting the plasma pH to >9.0 ensures the amine is un-ionized, maximizing partitioning into the organic extraction solvent.

  • Isotope-Dilution: Using a deuterated internal standard (e.g., Selegiline-d8) corrects for matrix-induced ion suppression and extraction losses, ensuring high trustworthiness and self-validation of the quantitative data.

Step-by-Step Protocol
  • Sample Preparation: Aliquot 200 µL of human plasma into a microcentrifuge tube. Keep on ice to prevent ex vivo enzymatic degradation.

  • Internal Standard Addition: Spike with 20 µL of Selegiline-d8 (100 ng/mL in methanol) to act as the internal standard. Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH. Vortex briefly.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to extract the un-ionized analytes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile) in a 90:10 ratio. The acidic modifier promotes ionization in the ESI source.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 174.1 → 119.1 for DMS).

LCMSWorkflow Sample Plasma Sample (200 µL) Spike Spike IS (Selegiline-d8) Sample->Spike Alkaline Alkalinization (1M NaOH) Spike->Alkaline LLE LLE Extraction (MTBE) Alkaline->LLE Dry N2 Evaporation & Reconstitution LLE->Dry LCMS LC-MS/MS (ESI+, MRM Mode) Dry->LCMS

Step-by-step LC-MS/MS workflow for the robust quantification of desmethylselegiline in plasma.

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Foundational

A Technical Guide to the Binding Affinity and Covalent Inhibition of Monoamine Oxidase-B by (R)-Deprenyl (Selegiline)

Abstract N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly known as (R)-deprenyl or selegiline, is a potent and selective mechanism-based irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Its high affinity...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly known as (R)-deprenyl or selegiline, is a potent and selective mechanism-based irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Its high affinity and selectivity for MAO-B are foundational to its therapeutic efficacy in managing Parkinson's disease, where it enhances dopaminergic neurotransmission by preventing the degradation of dopamine.[2] This technical guide provides an in-depth examination of the binding affinity of selegiline for MAO. It details the molecular mechanism of its irreversible action, presents field-proven protocols for quantifying its inhibitory potency (IC50) and kinetic parameters (Ki, kinact), and explains the causal logic behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biochemical and pharmacological characterization of this important therapeutic agent.

Part 1: Foundational Principles

Monoamine Oxidases: The Biological Target

Monoamine oxidases (MAOs) are a family of flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane.[3] They are critical for the oxidative deamination of monoamine neurotransmitters and dietary amines.[4] Two isoforms, MAO-A and MAO-B, exist with ~70% sequence homology but distinct substrate specificities and inhibitor sensitivities.[4]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is associated with antidepressant effects but also carries the risk of a hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect").[2][5]

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine.[5][6]

(R)-Deprenyl (Selegiline): A Selective MAO-B Inhibitor

Selegiline is a propargylamine derivative developed to specifically target MAO-B.[6][7] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit.[2] By selectively inhibiting MAO-B in the brain, selegiline reduces dopamine breakdown, thereby increasing its availability and alleviating motor symptoms.[2]

The key therapeutic advantage of selegiline lies in its selectivity. At typical clinical doses (≤10 mg/day), it potently inhibits MAO-B while having a minimal effect on MAO-A.[5] This selectivity avoids the significant dietary restrictions associated with non-selective MAO inhibitors.[2]

Part 2: Mechanism of Irreversible Inhibition

Selegiline is a mechanism-based inhibitor, often called a "suicide inhibitor," because the enzyme itself activates the inhibitor, leading to its own irreversible inactivation.[5][6] The process involves a multi-step chemical reaction within the enzyme's active site.

  • Reversible Binding: Selegiline first binds non-covalently to the MAO-B active site.[8] This initial binding is a key determinant of its selectivity over MAO-A.[9][10]

  • Enzymatic Activation: The FAD cofactor in MAO-B oxidizes the propargylamine moiety of selegiline.[8][9]

  • Covalent Adduct Formation: This oxidation generates a highly reactive intermediate that rapidly forms a covalent bond with the N5 atom of the FAD cofactor.[7][9] This covalent adduct permanently disables the enzyme.[5]

The formation of this stable flavin-inhibitor adduct is the basis of selegiline's irreversible action.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzymes, Substrate) C Dispense Inhibitor to Plate A->C B Perform Serial Dilutions of Selegiline B->C D Add MAO Enzyme C->D E Pre-incubate (15 min, 37°C) D->E F Initiate with Substrate E->F G Incubate (30 min, 37°C) F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Fit Sigmoidal Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for IC50 determination.

Advanced Analysis: Determination of Ki and kinact

For irreversible inhibitors, the IC50 value is dependent on pre-incubation time. A more rigorous characterization involves determining the kinetic constants Ki (initial binding affinity) and kinact (maximal rate of inactivation). [11]The Kitz-Wilson method is a classical approach for this. [12][13] This method involves measuring the apparent first-order rate constant of inactivation (kobs) at various inhibitor concentrations. A double reciprocal plot of 1/kobs versus 1/[Inhibitor] yields a straight line. [12]

  • Y-intercept = 1/kinact

  • X-intercept = -1/Ki

This analysis provides a more profound understanding of the two-step inactivation process: the initial reversible binding affinity and the subsequent rate of covalent modification. [9][11]

Part 4: Data Interpretation and Presentation

The high binding affinity and selectivity of selegiline for MAO-B are best illustrated by comparing its inhibitory potency against both MAO isoforms.

Table 1: Representative Inhibitory Potency of Selegiline

ParameterMAO-AMAO-BSelectivity Index (SI)
IC50 High µM RangeLow nM Range> 1000
Ki High µM RangeLow nM Range> 1000

(Note: Exact values are literature-dependent but consistently demonstrate high selectivity. The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B)). [14] The data clearly show that selegiline is thousands of times more potent at inhibiting MAO-B than MAO-A. [10]This high selectivity index is the biochemical basis for its targeted therapeutic action and favorable safety profile at clinical doses. [2]

Conclusion

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (selegiline) demonstrates a remarkable binding affinity and specificity for monoamine oxidase B. Its mechanism as a suicide inhibitor, involving initial reversible binding followed by enzyme-activated covalent modification of the FAD cofactor, results in potent and irreversible inactivation. [5][8][9]The experimental protocols detailed in this guide provide a robust framework for quantifying this interaction, highlighting a selectivity index for MAO-B that is often several orders of magnitude greater than for MAO-A. This profound selectivity underpins its clinical success as a targeted therapy for Parkinson's disease, effectively increasing central dopamine levels while minimizing off-target effects. [2][6]

References

  • Title: Inhibition of Bupropion Metabolism by Selegiline: Mechanism-Based Inactivation of Human CYP2B6 and Characterization of Glutathione and Peptide Adducts - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: MAO Inhibition Assay Source: Bio-protocol URL: [Link]

  • Title: What is the mechanism of Selegiline Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: An enzymatic assay for the MAO-B inhibitor selegiline in plasma Source: PubMed URL: [Link]

  • Title: Pharmacology of selegiline Source: Wikipedia URL: [Link]

  • Title: Pharmacology of selegiline Source: Neurology URL: [Link]

  • Title: The pharmacology of selegiline Source: ResearchGate URL: [Link]

  • Title: Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fluorescence assay Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: R-deprenyl: pharmacological spectrum of its activity Source: PubMed URL: [Link]

  • Title: Parameters for Irreversible Inactivation of Monoamine Oxidase Source: National Center for Biotechnology Information URL: [Link]

  • Title: Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues Source: ResearchGate URL: [Link]

  • Title: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Source: BioAssay Systems URL: [Link]

  • Title: Structures of selegiline, rasagiline, and their metabolites. Source: ResearchGate URL: [Link]

  • Title: Theoretical Kitz and Wilson plots of data from analysis of a suicide... Source: ResearchGate URL: [Link]

  • Title: Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B Source: ACS Publications URL: [Link]

  • Title: Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach Source: bioRxiv URL: [Link]

  • Title: Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th Source: Elsevier URL: [Link]

  • Title: Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase Source: PubMed URL: [Link]

Sources

Exploratory

blood-brain barrier permeability of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

An In-depth Technical Guide on the Blood-Brain Barrier Permeability of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine Abstract The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a determinative f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Blood-Brain Barrier Permeability of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Abstract

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a determinative factor in its efficacy for treating central nervous system (CNS) disorders. N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, a structural analog of potent monoamine oxidase (MAO) inhibitors like Selegiline, presents a compelling profile for potential neuropharmacological applications. This technical guide provides a comprehensive framework for assessing the BBB permeability of this molecule, designed for researchers and drug development professionals. We will explore predictive computational models, detail robust in vitro assays from artificial membranes to advanced cell-based systems, and outline definitive in vivo validation techniques. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterizing CNS drug candidates.

Part 1: Foundational Understanding: The Molecule and the Barrier

Chemical Profile of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine belongs to the propargylamine class of compounds, which are characterized by a propargyl group (HC≡C-CH₂-) attached to a nitrogen atom. Its structure is highly analogous to that of Selegiline ((R)-(-)-Deprenyl), a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the management of Parkinson's disease. The key distinction is the substitution on the amine: a single propargyl group in our target compound versus both a propargyl and a methyl group in Selegiline. This structural similarity strongly suggests a potential role as a CNS-active agent, making the assessment of its BBB penetration a critical first step.

The Blood-Brain Barrier: A formidable Gatekeeper

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. It is formed by brain endothelial cells connected by tight junctions and is further supported by astrocytes and pericytes. For a drug to be effective in the CNS, it must possess specific physicochemical properties that allow it to traverse this barrier, either through passive diffusion or by co-opting specific transport mechanisms.

Part 2: Predictive and Theoretical Assessment of BBB Permeability

Before committing to resource-intensive experimental work, in silico and theoretical analyses provide a crucial preliminary assessment. The properties of small molecules, such as lipophilicity, molecular size, and hydrogen bonding capacity, are key determinants of their ability to passively diffuse across the BBB.

Physicochemical Properties & Lipinski's Rule of Five

A compound's potential for passive diffusion across the BBB can be initially evaluated using established guidelines like Lipinski's "Rule of Five". Generally, CNS-active drugs are small, lipophilic molecules.

Table 1: Predicted Physicochemical Properties and Comparison with Selegiline

PropertyN-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (Predicted)Selegiline (Known CNS-Active Drug)CNS Drug Guideline
Molecular Weight ( g/mol )173.25187.28< 450
LogP (Lipophilicity)~2.5 - 3.0~2.82 - 5
Polar Surface Area (PSA)12.03 Ų3.24 Ų< 90 Ų
Hydrogen Bond Donors10< 3
Hydrogen Bond Acceptors11< 5

Note: Properties for the target compound are estimated using standard computational algorithms.

Interpretation: The predicted properties of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine align well with those of known CNS-active compounds. Its low molecular weight, optimal lipophilicity (LogP), and low polar surface area strongly suggest a high probability of passive diffusion across the BBB.

In Silico Modeling

Computational tools can simulate and predict BBB permeability. One widely used model is the "Brain Or IntestinaL EstimateD permeation" (BOILED-Egg) plot, which visualizes permeability based on lipophilicity (WLOGP) and polarity (tPSA).

cluster_workflow In Silico Prediction Workflow Start Input: Chemical Structure Calc Calculate Physicochemical Properties (MW, LogP, tPSA, pKa) Start->Calc SMILES or MOL file Model Apply Predictive Models (e.g., BOILED-Egg, SwissADME) Calc->Model Calculated Descriptors Output Output: Permeability Prediction (High/Low Probability) Model->Output Model Score

Caption: Workflow for in silico BBB permeability prediction.

Based on its properties, the target compound is predicted to fall squarely within the "yolk" of the BOILED-Egg model, indicating high passive BBB penetration, similar to its analog, Selegiline.

Part 3: In Vitro Methodologies for Permeability Assessment

In vitro models provide the first layer of experimental validation. They range from simple, high-throughput artificial membranes to complex, dynamic cell-based systems that better recapitulate the biological barrier.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It exclusively models passive diffusion.

Experimental Protocol: PAMPA-BBB

  • Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form the artificial membrane.

  • Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a known concentration (e.g., 100 µM).

  • Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate is placed on top, and the donor solution containing the test compound is added to the filter wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a set period (e.g., 4-18 hours) to allow for diffusion.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = C x (-ln(1 - [drug]acceptor / [drug]equilibrium)) Where C is a constant related to the plate geometry and incubation time.

Data Interpretation: The calculated Pe value is compared against known standards for high and low permeability.

  • Pe > 6.0 x 10⁻⁶ cm/s: High probability of BBB penetration.

  • Pe < 4.0 x 10⁻⁶ cm/s: Low probability of BBB penetration.

Cell-Based Transwell Assays

Cell-based assays provide a more biologically relevant model by incorporating cellular monolayers that express tight junctions and relevant transporter proteins.

Caption: Comparison of common in vitro cell-based BBB models.

Protocol: Permeability across hCMEC/D3 Monolayers

  • Cell Culture: hCMEC/D3 cells are seeded onto microporous membrane inserts (e.g., Transwell®) and cultured until they form a confluent monolayer.

  • Barrier Integrity Check: The integrity of the monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER) and by assessing the flux of a paracellular marker like Lucifer Yellow. A high TEER value is indicative of tight junction formation.

  • Permeability Assay (A-to-B): The test compound is added to the apical (blood side) chamber. At various time points (e.g., 15, 30, 60, 120 min), samples are taken from the basolateral (brain side) chamber.

  • Efflux Assay (B-to-A): To assess whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), the experiment is reversed. The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.

  • Analysis: Concentrations are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

  • Efflux Ratio (ER): The ratio of Papp (B-to-A) / Papp (A-to-B) is calculated. An ER > 2 suggests the compound is actively transported out of the brain.

Part 4: In Vivo Confirmation of Brain Penetration

The definitive test of BBB permeability is to measure the compound's concentration directly in the brain of a living organism.

Brain-to-Plasma Concentration Ratio (Kp)

This is the gold-standard metric for quantifying the extent of brain penetration. It involves administering the compound to a test animal (typically a rodent) and measuring its concentration in both brain tissue and plasma at a specific time point.

Experimental Protocol: Rodent Brain Homogenate Study

  • Dosing: The compound is administered to a cohort of mice or rats via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), animals are anesthetized. Blood is collected via cardiac puncture, and the brain is perfused with saline to remove any remaining blood. The brain is then excised.

  • Sample Processing: Blood is processed to plasma. The brain is weighed and homogenized in a buffer.

  • Bioanalysis: The concentration of the compound in both the plasma and the brain homogenate is accurately measured using a validated LC-MS/MS method.

  • Calculation: The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma: Kp = C_brain / C_plasma

For a more refined measure, the unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting for plasma and brain tissue protein binding. Kp,uu ≈ 1 suggests passive diffusion, Kp,uu > 1 suggests active influx, and Kp,uu < 1 suggests active efflux. Given its structure, N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine is expected to exhibit a Kp > 1, indicative of good brain penetration.

cluster_workflow In Vivo Kp Determination Workflow Dose Administer Compound to Rodent Cohort Sample Collect Blood (Plasma) & Perfuse/Excise Brain Dose->Sample At T_max Process Homogenize Brain Tissue Process Plasma Sample->Process Analyze Quantify Compound Concentration (LC-MS/MS) Process->Analyze Calculate Calculate Ratio Kp = C_brain / C_plasma Analyze->Calculate Result Report Kp and Kp,uu Calculate->Result

Foundational

Stereochemical and Physicochemical Profiling of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (Selegiline): A Technical Whitepaper

Executive Summary n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, universally known as Selegiline or L-deprenyl, is a highly selective, irreversible inhibitor of monoamine oxidase type B (MAO-B)[1][2]. It serves as a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, universally known as Selegiline or L-deprenyl, is a highly selective, irreversible inhibitor of monoamine oxidase type B (MAO-B)[1][2]. It serves as a critical pharmacological agent in the management of Parkinson's disease and major depressive disorder[2][3]. This whitepaper deconstructs the molecular architecture, physicochemical properties, and analytical methodologies required to characterize this propargylamine derivative, providing a foundational guide for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The pharmacological efficacy of selegiline is intrinsically linked to its stereochemistry and lipophilicity. As an enantiopure compound, the (R)-configuration is strictly required for its high binding affinity and selectivity toward the MAO-B active site[4].

Table 1: Physicochemical and Structural Properties of Selegiline

PropertyValueCausality / Clinical Relevance
IUPAC Name (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amineDefines the specific (R)-stereocenter crucial for MAO-B selectivity[4].
Molecular Formula C13H17NHydrocarbon-rich backbone with a single tertiary amine[4].
Molecular Weight 187.28 g/mol Low molecular weight facilitates rapid blood-brain barrier (BBB) penetration[4].
XLogP3 2.8Highly lipophilic, ensuring excellent CNS distribution and partitioning into lipid membranes[4].
Topological Polar Surface Area 3.2 ŲExtremely low TPSA correlates with near-complete membrane permeability[4].
Hydrogen Bond Donors/Acceptors 0 / 1Limits aqueous solvation, driving the molecule toward lipophilic receptor pockets[4].

Pharmacodynamics: Mechanism of Suicide Inhibition

Selegiline is classified as a "suicide inhibitor" (mechanism-based inactivator) of MAO-B[5]. The causality of its prolonged clinical effect, despite a rapid pharmacokinetic clearance, lies in its covalent interaction with the target enzyme.

When selegiline enters the MAO-B active site, the enzyme attempts to oxidize the propargylamine moiety. This catalytic action inadvertently generates a highly reactive electrophilic intermediate. This intermediate rapidly undergoes a nucleophilic attack by the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor, forming a permanent covalent adduct[3][5]. This irreversible alkylation permanently inactivates the MAO-B enzyme, preventing the degradation of dopamine and leading to its accumulation in the synaptic cleft[2][3].

MAOB_Inhibition S Selegiline (Propargylamine Moiety) E MAO-B Enzyme (FAD Cofactor) S->E Binding to Active Site I Reactive Intermediate (Enzyme-Catalyzed) E->I Oxidation C Covalent Flavin Adduct (Irreversible Inactivation) I->C Suicide Alkylation D Dopamine Accumulation (Synaptic Cleft) C->D Prevents Degradation

Fig 1: Irreversible suicide inhibition pathway of MAO-B by Selegiline.

Metabolism and Chiral Significance

Selegiline is extensively metabolized in the liver via cytochrome P450 enzymes to form desmethylselegiline, levomethamphetamine (L-methamphetamine), and levoamphetamine (L-amphetamine)[1][5]. The stereospecificity here is paramount: because the parent drug is the (R)-enantiomer, its breakdown products are exclusively the levorotatory (L-) isomers. Unlike their dextrorotatory (D-) counterparts, L-amphetamines possess significantly weaker central dopaminergic activity. This minimizes the risk of euphoria and abuse potential while still acting as weak norepinephrine and dopamine releasing agents[1].

Analytical Characterization: Chiral HPLC Protocol

Because the (S)-enantiomer of selegiline lacks the desired MAO-B specificity and metabolizes into the highly active D-amphetamine, enantiomeric purity must be rigorously controlled during synthesis and monitored in clinical/forensic settings[6][7]. Standard achiral reversed-phase chromatography cannot resolve these stereoisomers because enantiomers share identical physicochemical properties in an achiral environment.

Step-by-Step Methodology: Enantiomeric Resolution via Chiral HPLC

Objective: Separate (R)-selegiline from trace (S)-enantiomers and track chiral metabolites in biological matrices. Self-Validating Rationale: By utilizing a chiral stationary phase (CSP), the column creates transient diastereomeric complexes with the enantiomers. The differences in the free energy of formation of these complexes lead to distinct retention times, allowing for baseline resolution[6].

  • Sample Preparation (Liquid-Liquid Extraction) :

    • Alkalinize the biological sample (urine or plasma) to pH > 9.0 using 0.1 M NaOH. Causality: Selegiline is a basic amine; alkalinization suppresses ionization, driving the molecule into its lipophilic free-base form for optimal extraction.

    • Extract with a non-polar solvent (e.g., hexane/ethyl acetate). Centrifuge, collect the organic layer, and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in the mobile phase.

  • Column Selection :

    • Equip the HPLC system with a derivatized β -cyclodextrin column (e.g., Cyclobond I 2000 SN) or a macrocyclic antibiotic column (e.g., CHIROBIOTIC V2)[6][7].

  • Mobile Phase Configuration :

    • Prepare an isocratic mobile phase consisting of 25:75 (v/v) acetonitrile to 1% triethylammonium acetate (TEAA) buffer[6].

    • Adjust the aqueous buffer to pH 4.1. Causality: At pH 4.1, the tertiary amine of selegiline is protonated, facilitating ionic and inclusion interactions with the CSP. The TEAA acts as an ion-pairing agent, competing for non-specific binding sites on the silica support to prevent peak tailing[6].

  • Chromatographic Execution :

    • Set the flow rate to 0.5 mL/min[6].

    • Maintain the column compartment at a stable 25°C to ensure the thermodynamic stability of the transient chiral complexes.

  • Detection & Validation :

    • Monitor the eluent using a UV detector at 254 nm for pharmaceutical purity assays, or interface with an ESI-LC-MS/MS system for high-sensitivity forensic metabolite tracking[6][7].

HPLC_Protocol Prep Sample Prep (Alkaline LLE) Inject HPLC Injection (pH 4.1 TEAA Buffer) Prep->Inject Reconstitute CSP Chiral Stationary Phase (e.g., Cyclobond I 2000) Inject->CSP Isocratic Flow 0.5 mL/min Detect Detection (UV 254nm / MS) CSP->Detect Enantiomer Resolution

Fig 2: Step-by-step chiral HPLC workflow for the enantiomeric resolution of Selegiline.

Conclusion

The physicochemical profile of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine dictates its success as a neuroprotective and symptom-managing agent. Its high lipophilicity ensures rapid CNS penetration, while its precise (R)-stereochemistry and propargyl group enable the irreversible, suicide inhibition of MAO-B. Rigorous analytical protocols, specifically chiral HPLC, remain indispensable for validating its stereochemical integrity and tracking its metabolic fate in clinical and forensic applications.

References
  • Selegiline - Wikipedia , wikipedia.org,[Link]

  • What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse , patsnap.com,[Link]

  • Selegiline - StatPearls - NCBI Bookshelf , nih.gov,[Link]

  • Pharmacology of selegiline | Neurology , neurology.org,[Link]

  • Selegiline | C13H17N | CID 26757 - PubChem , nih.gov,[Link]

  • Enantioresolution of Amphetamine, Methamphetamine, and Deprenyl (Selegiline) by LC, GC, and CE - Current Separations , currentseparations.com,[Link]

  • chiral hplc method: Topics by Science.gov , science.gov,[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing Guidelines for N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine in Rodent Models

Abstract This document provides a comprehensive guide for designing and executing in vivo studies in rodent models to evaluate the pharmacological and toxicological profile of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for designing and executing in vivo studies in rodent models to evaluate the pharmacological and toxicological profile of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. As the dextrorotatory enantiomer of a propargylamine-based compound structurally related to the irreversible monoamine oxidase (MAO) inhibitor Selegiline (L-deprenyl), a thorough understanding of its in vivo characteristics is critical for preclinical development. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, ethical considerations, and robust, reproducible experimental design. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol functions as a self-validating system.

Introduction and Scientific Background

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine is a chiral propargylamine compound. Its levorotatory counterpart, Selegiline (L-deprenyl), is a well-characterized, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B). MAO-B is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters, most notably dopamine. By inhibiting MAO-B, drugs like Selegiline increase dopaminergic neurotransmission, a mechanism that has proven effective in the management of Parkinson's disease and major depressive disorder.

The stereochemistry of MAO inhibitors is a critical determinant of their potency and selectivity. While L-deprenyl (Selegiline) is a potent MAO-B inhibitor, its metabolites include L-amphetamine and L-methamphetamine, which can have undesirable sympathomimetic effects. The pharmacology of the R-enantiomer, N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, is less extensively documented in publicly available literature. Therefore, initial in vivo studies must be approached with a focus on systematically determining its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles without preconceived notions based solely on its isomer.

These guidelines outline a logical, stepwise progression for characterizing this compound in rodent models, from initial dose-range finding and tolerability studies to more complex pharmacokinetic and pharmacodynamic assessments.

Mechanism of Action: The Monoamine Oxidase Pathway

The primary putative mechanism of action for this class of compounds is the inhibition of MAO. The propargyl group (prop-2-yn-1-amine) is a key feature, often acting as a "suicide" substrate that leads to the irreversible covalent modification of the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, thereby inactivating it. Understanding this pathway is essential for designing pharmacodynamic endpoints.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Metabolites DOPAC MAOB->Metabolites InactiveMAOB Inactive MAO-B (Covalently Bound) Compound N-[(2R)-1-Phenylpropan-2-yl] prop-2-yn-1-amine Compound->MAOB Irreversible Inhibition caption Fig 1: Putative mechanism of MAO-B inhibition.

Caption: Fig 1: Putative mechanism of irreversible MAO-B inhibition by a propargylamine compound.

Pre-clinical In Vivo Experimental Workflow

A structured approach is necessary to generate high-quality, interpretable data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to initiation.

Preclinical_Workflow A Step 1: Dose Formulation & Vehicle Selection B Step 2: Acute Tolerability & Dose Range Finding (DRF) A->B C Step 3: Pharmacokinetic (PK) Study (Single Dose) B->C D Step 4: Pharmacodynamic (PD) Study (Target Engagement) B->D E Step 5: Efficacy Model Study (e.g., MPTP model) C->E Dose selection D->E Mechanism confirmation F Step 6: Repeat-Dose Toxicology E->F caption Fig 2: Logical progression of in vivo rodent studies.

Caption: Fig 2: A logical workflow for the preclinical in vivo evaluation of a novel compound.

Core Protocols and Methodologies

Protocol 1: Vehicle Selection and Dose Formulation

Rationale: The vehicle must solubilize the test article without causing adverse effects or interfering with its absorption and distribution. The choice of vehicle is a critical first step that impacts the entirety of the in vivo program. A poorly chosen vehicle can lead to failed studies and animal welfare complications.

Step-by-Step Protocol:

  • Assess Solubility: Test the solubility of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine in a panel of common, non-toxic vehicles. Start with the simplest options first.

    • Sterile Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • 0.5% (w/v) Methylcellulose in water

    • 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in saline

  • Preparation: Prepare small-volume trial formulations (e.g., 1 mL) at the highest anticipated concentration. Use sonication or gentle heating (<40°C) if necessary to aid dissolution.

  • Stability Check: Visually inspect the final formulation for precipitation after 2-4 hours at room temperature. For longer-term studies, stability should be formally assessed.

  • pH and Osmolality: For parenteral routes (IV, IP, SC), measure the pH and osmolality of the final formulation. The ideal pH is near neutral (6.5-7.5), and osmolality should be near isotonic (approx. 300 mOsm/kg) to minimize injection site irritation.

  • Vehicle Control: The chosen vehicle must be administered to a control group in all subsequent experiments to isolate the effects of the drug from those of the vehicle.

Protocol 2: Acute Tolerability and Dose Range Finding (DRF)

Rationale: The objective of a DRF study is to identify a range of doses from no-effect to dose-limiting toxicity using a small number of animals. This information is crucial for selecting appropriate doses for subsequent, more extensive PK, PD, and efficacy studies. A modified "up-and-down" procedure is often efficient.

Step-by-Step Protocol:

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a single sex (typically males) to reduce variability in this initial study. Acclimatize animals for at least 3-5 days.

  • Dose Selection: Based on any available in vitro data or information from similar compounds (like Selegiline), select a starting dose. A common starting point is 1-5 mg/kg. Subsequent doses should be escalated or de-escalated by a factor of 2-3 (e.g., 1, 3, 10, 30 mg/kg).

  • Administration: Administer a single dose of the compound via the intended clinical or experimental route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). Use n=1-2 animals per dose group initially.

  • Clinical Observation: Observe animals continuously for the first 4 hours post-dose and then at regular intervals (e.g., 8, 12, 24, 48 hours). Record detailed clinical signs, including changes in posture, activity, breathing, and any signs of stereotypy, tremors, or convulsions. The "Irwin test" or a similar functional observational battery provides a structured method for this assessment.

  • Endpoint: The primary endpoint is the identification of the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce life-threatening toxicity or more than a 10% reduction in body weight.

  • Data Summary: Present the findings in a clear table.

Table 1: Example DRF Data Summary (Mouse, IP Administration)

Dose (mg/kg) n Mortality Key Clinical Signs (0-24h) Body Weight Change (48h)
Vehicle 2 0/2 None +1.5%
3 2 0/2 None +0.8%
10 2 0/2 Mild hyperactivity (1-2h) -1.2%
30 2 0/2 Pronounced hyperactivity, stereotypy -5.5%

| 100 | 2 | 1/2 | Severe tremors, convulsions | -12.0% (survivor) |

Protocol 3: Single-Dose Pharmacokinetic (PK) Study

Rationale: This study determines how the animal's body processes the drug, specifically focusing on its absorption, distribution, metabolism, and excretion (ADME). Key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and exposure (AUC) are calculated. This data is essential for designing rational dosing schedules for longer-term studies.

Step-by-Step Protocol:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) if possible, to allow for serial blood sampling from the same animal, which significantly reduces animal numbers. If cannulation is not feasible, use composite sampling with terminal bleeds.

  • Dose Groups: Select 2-3 doses from the well-tolerated range identified in the DRF study (e.g., 10 and 30 mg/kg). Include an intravenous (IV) dose group (e.g., 1-2 mg/kg) to determine absolute bioavailability. Use n=3-4 animals per group.

  • Administration & Sampling:

    • Administer the dose via the selected route (PO, IP) and an IV route.

    • Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Example Time Points (PO): 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours.

    • Example Time Points (IV): 0 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Immediately centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentration of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine in plasma.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data to derive PK parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

Parameter Description Importance
Cmax Maximum observed plasma concentration Relates to efficacy and acute toxicity
Tmax Time at which Cmax is observed Indicates rate of absorption
AUC Area Under the Curve (concentration vs. time) Represents total drug exposure
Elimination half-life Determines dosing interval
CL Clearance Rate of drug removal from the body
Vd Volume of Distribution Extent of drug distribution into tissues

| F% | Bioavailability (for non-IV routes) | Fraction of dose reaching systemic circulation |

Protocol 4: Pharmacodynamic (PD) / Target Engagement Study

Rationale: A PD study confirms that the drug is interacting with its intended target (in vivo) and produces a biological response. For an MAO inhibitor, the most direct PD marker is the measurement of MAO-B (and MAO-A for selectivity) enzyme activity in target tissues like the brain and liver.

Step-by-Step Protocol:

  • Animal Model & Dosing: Use the same strain as in other studies (e.g., C57BL/6 mice). Dose animals with a single administration of vehicle or various doses of the compound (e.g., 3, 10, 30 mg/kg). Use n=4-5 animals per group.

  • Time Course: Based on PK data (Tmax), select a time point for tissue collection that is expected to correspond with high drug exposure (e.g., 2 hours post-dose). To assess the duration of action for an irreversible inhibitor, include additional time points (e.g., 24, 72, 168 hours).

  • Tissue Collection: At the designated time point, euthanize animals according to approved IACUC protocol. Rapidly dissect target tissues (e.g., striatum, cortex, liver), snap-freeze them in liquid nitrogen, and store them at -80°C.

  • Ex Vivo Enzyme Assay:

    • Homogenize the tissue samples in a suitable buffer.

    • Measure MAO-A and MAO-B activity using a validated radioenzymatic or fluorometric assay. This typically involves incubating the tissue homogenate with a specific substrate (e.g., phenylethylamine for MAO-B, serotonin for MAO-A) and quantifying the rate of product formation.

    • Include selective inhibitors in the assay (e.g., clorgyline for MAO-A, Selegiline for MAO-B) to confirm the specificity of the measurement.

  • Data Analysis: Express MAO activity as a percentage of the vehicle-treated control group. Calculate the dose required to inhibit 50% of the enzyme activity (ED50).

Data Interpretation and Next Steps

The integration of data from these core studies provides a foundational understanding of the compound's in vivo profile.

  • PK/PD Relationship: Correlate the plasma exposure (AUC, Cmax) with the degree of MAO inhibition. This relationship is critical for predicting the dose and schedule required for efficacy.

  • Therapeutic Window: Compare the doses required for the desired pharmacodynamic effect (e.g., >80% MAO-B inhibition) with the doses that produce adverse effects (from the DRF study). A wide margin between these doses suggests a favorable safety profile.

  • Efficacy Model Selection: With evidence of target engagement, the next logical step is to test the compound in a relevant disease model, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, to assess its neuroprotective or symptomatic benefits.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7. [Link]

  • Riederer, P., & Lachenmayer, L. (2003). Selegiline’s neuroprotective capacity. Neurology, 61(6_supplement_3), S40-S45. [Link]

  • Magyar, K. (2011). The pharmacology of selegiline. International review of neurobiology, 100, 65-84. [Link]

  • Fowler, J. S., Logan, J., Volkow, N. D., & Shumay, E. (2015). Evidence that clinical doses of selegiline in Parkinson's disease block MAO-A in addition to MAO-B. Neuropsychopharmacology, 40(7), 1763–1770. [Link]

  • US Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). ARRIVE Guidelines. [Link]

Application

chiral separation methods for n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine enantiomers

Application Note: Chiral Separation Strategies for N-[1-Phenylpropan-2-yl]prop-2-yn-1-amine (Desmethylselegiline) Enantiomers Executive Summary & Forensic Context The compound N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Separation Strategies for N-[1-Phenylpropan-2-yl]prop-2-yn-1-amine (Desmethylselegiline) Enantiomers

Executive Summary & Forensic Context

The compound N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine , commonly known as (R)-desmethylselegiline or (R)-norselegiline, is the primary active metabolite of the anti-Parkinsonian drug selegiline[1]. Because selegiline is synthesized exclusively as the (R)-enantiomer, its metabolism via hepatic cytochrome P450 enzymes (primarily CYP2B6) yields exclusively (R)-desmethylselegiline, alongside (R)-methamphetamine and (R)-amphetamine[1][2].

In forensic toxicology and clinical chemistry, differentiating legitimate selegiline therapy from illicit methamphetamine abuse is a critical analytical challenge. Illicitly synthesized methamphetamine is typically encountered as the (S)-enantiomer or a racemic mixture[3]. Because standard achiral drug screenings cannot distinguish between the legally prescribed (R)-metabolites and illicit (S)-forms, the chiral separation of desmethylselegiline and its downstream metabolites is an absolute necessity to prevent false-positive reporting for drug abuse[4][5].

MetabolicPathway Parent (R)-Selegiline (Therapeutic Drug) Metab1 (R)-Desmethylselegiline (Norselegiline) Parent->Metab1 N-demethylation (CYP2B6) Metab2 (R)-Methamphetamine (Metabolite) Parent->Metab2 N-depropargylation Metab3 (R)-Amphetamine (Metabolite) Metab1->Metab3 N-depropargylation Metab2->Metab3 N-demethylation

Metabolic pathway of selegiline retaining the (R)-chiral center.

Mechanistic Insights: The Causality of Chiral Recognition

The secondary amine structure and the adjacent chiral center at the alpha-carbon of desmethylselegiline present unique opportunities for stereoselective interactions. Successful chiral separation relies on creating an asymmetric environment where the (R)- and (S)-enantiomers form transient diastereomeric complexes with differing thermodynamic stabilities ( ΔΔG ).

Depending on the analytical platform, this is achieved via:

  • Direct Separation (LC-MS/MS): Utilizing Macrocyclic Antibiotic Chiral Stationary Phases (CSPs). The chiral clefts of molecules like vancomycin offer multiple interaction points (hydrogen bonding, π−π interactions, dipole stacking) that selectively retain one enantiomer over the other[5].

  • Pseudo-Stationary Phase Separation (CE): Utilizing cyclodextrin derivatives in the background electrolyte. The hydrophobic cavity of the cyclodextrin forms an inclusion complex with the phenyl ring of desmethylselegiline, while the rim's functional groups interact with the protonated amine[6].

  • Indirect Separation (GC-MS): Utilizing Chiral Derivatizing Reagents (CDRs). Because GC requires volatile analytes, reacting the secondary amine with an enantiopure reagent like (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) yields stable diastereomers with distinct boiling points and achiral column affinities[2].

Validated Experimental Protocols

Protocol A: Direct LC-MS/MS via Macrocyclic Antibiotic CSP

This protocol is optimized for high-throughput clinical screening using Dried Urine Spots (DUS) or direct urine injection, eliminating the need for complex derivatization[5][7].

  • Causality Check: The use of the "Polar Organic Mode" (methanol with volatile acid/base modifiers) is critical. The acetic acid ensures the secondary amine of desmethylselegiline is protonated, while the ammonium hydroxide acts as a competing counter-ion to prevent severe peak tailing on the stationary phase.

  • Methodology:

    • Sample Preparation: Punch a 3 mm disc from a DUS card. Extract with 0.5 mL of pure methanol under orbital stirring (1,450 rpm) for 30 minutes. Centrifuge and transfer the supernatant to an autosampler vial[5].

    • Column: Supelco Astec Chirobiotic™ V2 (2.1 × 250 mm, 5 μm) containing vancomycin as the CSP. Maintain column temperature at 25°C.

    • Mobile Phase: Isocratic elution using Methanol / Glacial Acetic Acid / Ammonium Hydroxide (100 : 0.1 : 0.02, v/v/v).

    • Flow Rate: 0.33 mL/min. Injection volume: 5 μL.

    • Detection: ESI-MS/MS in positive Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 174.1 119.1 for desmethylselegiline.

  • Self-Validation: Always include a deuterated internal standard (e.g., Amphetamine-d5) to correct for matrix effects, which can range from 45% to 104% in urine extracts[5].

Protocol B: Capillary Electrophoresis (CE) with Cyclodextrins

CE offers an exceptionally high-resolution, "green chemistry" alternative with minimal solvent consumption[6][8].

  • Causality Check: Desmethylselegiline enantiomers have identical electrophoretic mobilities in free solution. By adding negatively charged carboxy methylated- β -cyclodextrin (CM- β -CD) to an acidic buffer, the positively charged amine migrates toward the cathode, while the CD migrates toward the anode. This counter-current mobility maximizes the interaction time, resulting in baseline resolution.

  • Methodology:

    • Capillary: Uncoated fused-silica capillary (50 μm ID × 60 cm effective length).

    • Background Electrolyte (BGE): 50 mM Phosphate buffer adjusted to pH 2.5, containing 15 mM CM- β -CD.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation: Apply a voltage of +20 kV. Maintain capillary cartridge at 20°C.

    • Detection: UV absorbance at 214 nm, or hyphenate to MS via a sheath-liquid interface.

Protocol C: GC-MS via Indirect Chiral Derivatization (Gold Standard for Forensics)

When definitive, court-admissible forensic proof is required, GC-MS with TPC derivatization is the historical gold standard[2].

  • Causality Check: TPC reacts specifically with primary and secondary amines. The reaction converts the enantiomeric mixture of desmethylselegiline into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated on a standard, highly robust achiral polysiloxane GC column.

  • Methodology:

    • Extraction: Adjust 2 mL of biological fluid (urine/plasma) to pH 11 using NaOH. Extract into 5 mL of ethyl acetate.

    • Derivatization: Evaporate the organic layer to dryness under nitrogen. Add 50 μL of 0.1 M (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) in dichloromethane. Incubate at 60°C for 30 minutes[2].

    • Reconstitution: Evaporate excess reagent and reconstitute in 100 μL of ethyl acetate.

    • GC Conditions: Inject 1 μL splitless onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 μm). Temperature program: 100°C (hold 1 min), ramp at 10°C/min to 280°C.

    • Detection: Electron Ionization (EI) MS.

  • Self-Validation: Run a derivatization blank with enantiopure (R)-desmethylselegiline standard. Commercial TPC is typically ~97% enantiomerically pure; the 3% (R)-TPC impurity will create a small artifact peak that must be mathematically subtracted from the final (S)-enantiomer quantification[2].

Comparative Data Presentation

Analytical MethodChiral Selector / ReagentSeparation MechanismMatrix ApplicabilityTypical LODKey Advantage
LC-MS/MS Vancomycin (Chirobiotic V2)Direct (Transient Diastereomeric Complex)Urine, Plasma, Oral Fluid, DUS~50 ng/mLHigh throughput; no derivatization required; simultaneous metabolite profiling.
CE-UV/MS CM- β -CyclodextrinDirect (Counter-current Inclusion Complex)Urine~100 ng/mLExceptional resolution; ultra-low sample and solvent consumption.
GC-MS (S)-(-)-TPCIndirect (Covalent Diastereomer Formation)Postmortem Fluids, Hair, Urine~10 ng/mLUnparalleled forensic robustness; utilizes standard achiral GC columns.

Analytical Workflow Visualization

Workflow Sample Biological Sample (Urine/Plasma) Prep Sample Prep (LLE / SPE / DUS) Sample->Prep Sep Chiral Separation (LC / CE / GC) Prep->Sep Detect MS/MS Detection (MRM / EI) Sep->Detect Result Forensic Output (R- vs S- Ratio) Detect->Result

Analytical workflow for the chiral discrimination of desmethylselegiline.

References

  • Hasegawa, M., et al. (1999). Stereoselective analyses of selegiline metabolites: possible urinary markers for selegiline therapy. Forensic Science International. URL: [Link]4]

  • Kim, H. J., et al. (2000). Determination of enantiomeric metabolites of l-deprenyl, d-methamphetamine, and racemic methamphetamine in urine by capillary electrophoresis: comparison of deprenyl use and methamphetamine use. Journal of Analytical Toxicology. URL: [Link]6][8]

  • Liu, J., et al. (2019). Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine. Frontiers in Pharmacology. URL: [Link]5][7]

  • Chaturvedi, A. K., et al. (FAA Civil Aeromedical Institute). Stereochemical determination of selegiline metabolites in postmortem biological specimens. Federal Aviation Administration. URL: [Link]2]

  • Ribeiro, B., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules (MDPI). URL: [Link]3]

  • Grokipedia. Desmethylselegiline. URL: [Link]1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine Synthesis

Welcome to the technical support center for the synthesis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, a key intermediate in the preparation of various pharmacologically active compounds, including the monoamine oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, a key intermediate in the preparation of various pharmacologically active compounds, including the monoamine oxidase-B (MAO-B) inhibitor Selegiline.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this N-alkylation reaction, with a primary focus on addressing and resolving issues of low product yield.

I. Understanding the Reaction: The Fundamentals of N-Propargylation

The synthesis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine typically involves the N-alkylation of (2R)-1-Phenylpropan-2-amine with a propargyl electrophile. The most common methods employ propargyl halides (bromide or chloride) or propargyl sulfonates (mesylate or tosylate) in the presence of a base.

Reaction Scheme:

Reaction_Scheme reactant1 (2R)-1-Phenylpropan-2-amine product N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine reactant1->product reactant2 Propargyl Electrophile (e.g., Propargyl Bromide) reactant2->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetonitrile) solvent->product

Caption: General synthesis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine.

The success of this SN2 reaction is contingent on several factors, including the choice of reactants, base, solvent, and reaction conditions. Low yields often stem from competing side reactions or suboptimal reaction parameters.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can be attributed to several factors. The most common culprits are:

  • Over-alkylation: The product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with the propargyl electrophile to form a tertiary amine (N,N-dipropargyl derivative) and even a quaternary ammonium salt.[2][3]

  • Poor quality of starting materials: Impurities in the (2R)-1-Phenylpropan-2-amine or the propargylating agent can interfere with the reaction.

  • Suboptimal base or solvent selection: The choice of base and solvent significantly impacts the reaction rate and selectivity.

  • Inappropriate reaction temperature or time: Both can lead to incomplete reactions or the formation of degradation products.

  • Issues during work-up and purification: Product loss can occur during extraction, washing, and purification steps.

Q2: I suspect over-alkylation is the primary issue. How can I minimize this side reaction?

A2: Minimizing the formation of the dipropargylated byproduct is crucial for improving the yield of the desired mono-alkylated product.

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess of the amine ((2R)-1-Phenylpropan-2-amine) relative to the propargylating agent. This ensures the electrophile is consumed before significant over-alkylation can occur. A 1.1:1 to 1.5:1 ratio of amine to electrophile is a good starting point.
Slow Addition of Electrophile Adding the propargyl halide or sulfonate dropwise to the reaction mixture containing the amine and base can help maintain a low concentration of the electrophile, favoring the initial mono-alkylation.
Choice of Propargylating Agent Propargyl sulfonates (mesylate or tosylate) can sometimes offer better selectivity and higher yields compared to propargyl halides.[4] They are often more reactive, allowing for milder reaction conditions which can suppress side reactions.
Q3: What are the recommended base and solvent systems for this reaction?

A3: The selection of an appropriate base and solvent is critical for achieving high yields.

Recommendations:

ParameterRecommended OptionsRationale & Considerations
Base Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Inorganic bases like K₂CO₃ are often preferred for their low cost and ease of removal during work-up.[5] Organic bases like Et₃N and DIPEA can also be effective but may be more challenging to remove completely. The base should be strong enough to deprotonate the amine's conjugate acid but not so strong as to promote side reactions of the propargyl group.
Solvent Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM)Polar aprotic solvents like acetonitrile and DMF are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.[6] Acetonitrile is often a preferred solvent due to its relatively high boiling point and ease of removal.[5] The choice of solvent can also influence the nucleophilicity of the amine.[7][8]
Q4: I'm observing multiple spots on my TLC plate even after optimizing the reaction conditions. What are these impurities likely to be?

A4: Besides the over-alkylation product, other impurities can arise from the starting materials or side reactions.

Potential Impurities and Their Origins:

ImpurityPotential Origin
Unreacted (2R)-1-Phenylpropan-2-amine Incomplete reaction.
N,N-di(prop-2-yn-1-yl) derivative Over-alkylation of the product amine.
Propargyl alcohol Hydrolysis of the propargylating agent.
Allenic impurities Isomerization of the propargyl group under certain conditions.
Degradation products Can form if the reaction is run at excessively high temperatures or for prolonged periods.[9]

Analytical Techniques for Impurity Profiling:

  • Thin-Layer Chromatography (TLC): For initial assessment of reaction completion and impurity profile.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity levels.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the product and any isolated impurities.

Q5: My purification by column chromatography is resulting in significant product loss. Are there alternative purification strategies?

A5: While column chromatography is a standard purification technique, it can sometimes lead to product loss, especially if the product is sensitive or has an Rf value close to that of an impurity.

Alternative and Optimized Purification Methods:

  • Acid-Base Extraction: As the product is a secondary amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Solid-Phase Extraction (SPE): Cation exchange cartridges (e.g., SCX) can be used to effectively purify the basic propargylamine product from non-basic starting materials and byproducts.[10]

  • Recrystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or mesylate) which can then be purified by recrystallization. This is often a highly effective method for achieving high purity.

III. Experimental Protocols

Optimized Protocol for N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • (2R)-1-Phenylpropan-2-amine

  • Propargyl bromide (80% in toluene) or Propargyl methanesulfonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2R)-1-Phenylpropan-2-amine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of propargyl bromide (1.0-1.1 eq) in acetonitrile dropwise to the stirred suspension over 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-70 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or one of the alternative methods described in Q5.

Workflow start Start reactants Combine (2R)-1-Phenylpropan-2-amine, K2CO3, and Acetonitrile start->reactants addition Slowly add Propargyl Bromide reactants->addition reflux Heat to reflux and monitor by TLC addition->reflux workup Cool, filter, and concentrate reflux->workup extraction Dissolve in EtOAc, wash with NaHCO3 and Brine workup->extraction drying Dry over Na2SO4, filter, and concentrate extraction->drying purification Purify by column chromatography or alternative method drying->purification product Obtain pure N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine purification->product end End product->end

Caption: Experimental workflow for the synthesis.

IV. Conclusion

Achieving a high yield in the synthesis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine is a multifactorial challenge that requires careful control over reaction parameters. By understanding the potential for over-alkylation and other side reactions, and by systematically optimizing the choice of reagents, solvent, and purification strategy, researchers can significantly improve their synthetic outcomes. This guide provides a comprehensive framework for troubleshooting common issues and implementing robust experimental protocols.

V. References

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Veeprho. (n.d.). Rasagiline Impurities and Related Compound. Retrieved from [Link]

  • Review Article. (2023, October 15). An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities. Retrieved from [Link]

  • ResearchGate. (2024, May 24). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Published by Indian Journal of Pharmacy and Drug Studies (IJPDS). Retrieved from [Link]

  • Google Patents. (n.d.). CN103804200A - Preparation method of rasagiline and analogue thereof. Retrieved from

  • Asian Journal of Chemistry. (2017, April 10). Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of rasagiline-related precursors. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Azilect, INN-Rasagiline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, December 30). an efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Retrieved from [Link]

  • PMC - NIH. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of solvents on polymerization of N-propargylamide monomer and secondary structure of polymer. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]

  • Reagent Guide. (2026, February 27). N alkylation at sp3 Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • RSC Publishing. (2018, September 5). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide. Retrieved from

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]

  • (n.d.). Review: Synthetic Methods for Amphetamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (CAS RN: 18913-84-3). This document is designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (CAS RN: 18913-84-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Understanding the molecule's inherent reactivity is the first step toward preventing its degradation during storage and experimental handling.

Part 1: Understanding the Molecule's Stability

This section addresses the fundamental chemical properties of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine that influence its stability.

Q1: What are the primary chemical features of this compound that make it susceptible to degradation?

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine possesses two key functional groups that are the primary sites of potential degradation:

  • A Secondary Amine: The nitrogen atom with its lone pair of electrons is susceptible to oxidation. Secondary amines, in particular, can be less stable than primary or tertiary amines under certain oxidative conditions.[1][2] The degradation process is often initiated by the abstraction of a hydrogen atom or an electron from the nitrogen or the adjacent carbon atoms, leading to the formation of a reactive amine radical.[3]

  • A Terminal Alkyne (Propargyl Group): The carbon-carbon triple bond is an electron-rich region, making it reactive. While relatively stable compared to other unsaturated systems, terminal alkynes can undergo various reactions, including oxidation and hydration. Furthermore, compounds containing propargylamine moieties can be sensitive to light, which can trigger photochemical reactions.[4][5][6]

Q2: What are the main degradation pathways to be aware of?

There are three primary degradation pathways that researchers must mitigate: Oxidative, Thermal, and Photochemical degradation. These factors can act independently or synergistically to compromise sample purity.[7][8]

  • Oxidative Degradation: This is the most common degradation route for amines.[9] It is initiated by atmospheric oxygen and can be accelerated by the presence of metal ions (like iron from lab spatulas or containers) and light.[10][11][12] This pathway can lead to the formation of various by-products, including N-oxides, aldehydes, and amides, significantly altering the compound's biological and chemical properties.[13][14]

  • Thermal Degradation: Elevated temperatures provide the energy needed to break chemical bonds, accelerating decomposition.[15] Amines, in general, exhibit decreased stability at higher temperatures, especially over prolonged periods.[16][17][18]

  • Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy to initiate radical chain reactions, particularly given the presence of the aromatic ring and the propargyl group.[19][20]

Temp Elevated Temperature (Thermal Stress) Compound N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine Degradation Temp->Compound Oxygen Atmospheric Oxygen (Oxidative Stress) Oxygen->Compound Light UV / Visible Light (Photochemical Stress) Light->Compound Contaminants Metal Ions, Impurities (Catalytic Stress) Contaminants->Compound

Figure 1. Key environmental triggers for the degradation of the target compound.
Part 2: Recommended Storage & Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the integrity of your samples.

Q3: What are the ideal short-term and long-term storage conditions?

The ideal storage conditions depend on the physical state of the compound (solid vs. solution) and the intended duration of storage.

Parameter Short-Term Storage (Solid, < 1 month) Long-Term Storage (Solid, > 1 month) Storage in Solution
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen) -80°C (Deep Freeze)
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen) Inert Gas (Argon or Nitrogen)
Light Amber vial or stored in the darkAmber vial, stored in the dark Amber vial, stored in the dark
Container Glass vial with PTFE-lined capGlass vial with PTFE-lined capGlass vial with PTFE-lined cap
Rationale Minimizes thermal and oxidative stress for daily/weekly use.Prevents slow degradation over months/years. Inert gas is critical to displace oxygen.[7]Freezing slows diffusion and reaction rates. Volatile solvents should be flame-sealed in ampoules under inert gas for maximum protection.
Q4: How should I handle the compound when preparing samples for experiments?

Proper handling during sample preparation is just as critical as long-term storage.

Protocol for Weighing and Preparing Stock Solutions:

  • Equilibration: Before opening, allow the container to warm to room temperature (approx. 20-30 minutes). This prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.

  • Inert Atmosphere: If possible, perform all manipulations inside a glove box or use a positive pressure of an inert gas (e.g., argon) to blanket the solid during weighing.

  • Minimize Exposure: Weigh the required amount quickly and efficiently. Immediately and securely reseal the main container, purge with inert gas if possible, and return it to its designated storage condition.

  • Solvent Preparation: Use only high-purity, anhydrous solvents that have been degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen.

  • Dissolution: Dissolve the weighed compound in the prepared solvent in an amber vial.

  • Final Storage: Purge the headspace of the vial with inert gas before sealing with a PTFE-lined cap. For long-term solution storage, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: What solvents are recommended for storing this compound in solution, and which should be avoided?

Solvent choice can significantly impact stability.

Solvent Class Recommended Use with Caution Avoid
Aprotic Polar Anhydrous Acetonitrile (ACN), Anhydrous Dimethyl Sulfoxide (DMSO)Tetrahydrofuran (THF) - must be peroxide-freeN/A
Protic N/AAnhydrous Ethanol, Anhydrous Methanol - for short-term use only, as protic nature can facilitate side reactions.Aqueous buffers - High risk of hydrolysis and pH-related degradation.
Halogenated N/AN/ADichloromethane, Chloroform - Can contain acidic impurities (HCl) and may react with amines over time.[21]
Non-Polar Anhydrous TolueneN/AN/A
Part 3: Troubleshooting Common Degradation Issues

This section provides answers to frequently asked questions regarding sample instability.

Q6: My solid sample has developed a yellow or brown discoloration. What does this indicate?

Discoloration, typically to a yellow or brownish hue, is a classic sign of oxidative degradation. This often indicates the formation of polymeric or highly conjugated by-products resulting from amine oxidation. If you observe discoloration, the purity of the sample is compromised. It is highly recommended to acquire a fresh lot of the compound or purify the existing stock if possible.

Q7: I see unexpected peaks in my analytical results (e.g., HPLC, GC-MS). How can I identify potential degradation products?

The appearance of new peaks is a quantitative indicator of degradation. Based on the known degradation pathways of similar molecules, here are some likely by-products to investigate.[22][23]

Potential Product Likely Formation Pathway Expected Analytical Signature (MS)
N-Oxide Derivative Oxidation of the secondary amineM+16 peak relative to the parent compound
Amphetamine/Related Amines Cleavage of the propargyl groupPeaks corresponding to the remaining phenylpropan-2-amine fragment
Aldehydes/Carboxylic Acids Oxidative cleavage of the C-N bondFragments characteristic of phenylacetic acid or related structures
Hydrated Alkyne Addition of water across the triple bondM+18 peak relative to the parent compound
Q8: How can I design a robust stability study for this compound in my specific formulation?

A well-designed stability study is crucial for establishing a reliable shelf-life for your samples under your specific experimental conditions.

Experimental Workflow for a Stability Study:

  • Initial Analysis (T=0): Prepare your sample (e.g., dissolved in a specific solvent at a target concentration). Immediately perform a full analytical characterization (e.g., HPLC-UV for purity, LC-MS for identification) to establish a baseline.

  • Sample Aliquoting: Divide the bulk sample into multiple, single-use aliquots in appropriate vials (e.g., amber glass).

  • Conditioning: Store sets of aliquots under different conditions. At a minimum, this should include your intended storage condition (e.g., -20°C, dark), an accelerated condition (e.g., 40°C, dark), and a photo-stress condition (e.g., room temp with controlled light exposure).[18]

  • Timepoint Testing: At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each condition.

  • Analysis: Allow the aliquot to equilibrate to room temperature and perform the same analytical tests as the T=0 sample.

  • Data Evaluation: Quantify the remaining parent compound and identify any major degradation products. Plot the percentage of the parent compound remaining over time for each condition to determine the degradation rate.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis T0 T=0 Analysis (Baseline Purity) Aliquot Aliquot Samples T0->Aliquot C1 Condition 1 (-20°C, Dark) Aliquot->C1 C2 Condition 2 (40°C, Dark) Aliquot->C2 C3 Condition 3 (25°C, Light) Aliquot->C3 Time Timepoint Sampling (e.g., 1, 4, 12 weeks) C1->Time C2->Time C3->Time Test Analytical Testing (HPLC, LC-MS) Time->Test Data Data Analysis & Shelf-Life Determination Test->Data

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common analytical challenges. This guide moves from foundational principles to advanced troubleshooting, ensuring you can develop a robust, sensitive, and reliable analytical method.

Section 1: Foundational FAQs - Initial Method Setup

This section addresses the most common initial questions when setting up an LC-MS method for a novel basic compound like N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine.

Q1: What are the recommended starting LC-MS conditions for this analysis?

A robust starting point is crucial for efficient method development. Given the compound's structure—a secondary amine with a hydrophobic phenyl group—a standard reversed-phase approach is recommended.

Table 1: Recommended Starting LC-MS Parameters

ParameterRecommended Starting ConditionRationale & Expert Notes
LC System UHPLC or HPLCA UHPLC system is preferred for better resolution and faster analysis times.
Column C18, 50 mm x 2.1 mm, < 2 µmA standard C18 provides good retention for the phenyl group. A high-quality, end-capped column is critical to minimize peak tailing for this basic analyte.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte, improving peak shape and promoting good ionization in positive ESI mode.[3][4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is generally preferred for its lower viscosity and better MS compatibility compared to methanol.
Gradient 5% to 95% B over 5-7 minutesA broad generic gradient is effective for initial screening to determine the approximate elution time.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity, but should be kept within the column's limits.[5]
Injection Vol. 1 - 5 µLStart low to avoid column overload, which can cause peak fronting.[6]
MS Ionization ESI, Positive ModeThe secondary amine is basic and will readily accept a proton to form a stable [M+H]⁺ ion.[7]
MS Scan Mode Full Scan (e.g., m/z 100-500)To identify the primary ions formed during initial experiments.
Q2: Which ionization mode is best and what ions should I expect?

Positive Electrospray Ionization (ESI+) is the optimal choice. N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine contains a secondary amine, which is a basic functional group. In the presence of a proton source (like formic acid in the mobile phase), this amine will be readily protonated.[7]

You should primarily look for the following ions:

  • Protonated Molecular Ion [M+H]⁺: This will be the most abundant ion and should be used as the precursor ion for quantification (MS/MS).[7]

  • Adduct Ions [M+Na]⁺, [M+NH₄]⁺: Sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) adducts are common, especially if there are trace levels of sodium salts in the sample or glassware, or if an ammonium-based buffer is used.[7][8] While common, their presence can dilute the signal of the desired [M+H]⁺ ion and should be minimized by using high-purity solvents and additives.[9]

Q3: Which type of reversed-phase column is most suitable?

The choice of column is critical to prevent poor peak shape. As a basic compound, this analyte can interact with acidic residual silanols on the surface of traditional silica-based C18 columns, leading to significant peak tailing.[1][2]

Consider these options:

  • High-Purity, End-Capped Silica C18: Modern columns are manufactured with high-purity silica and proprietary end-capping techniques that shield most of the problematic silanols. This is a good first choice.

  • Hybrid Particle Columns (e.g., BEH, XBridge): These columns are stable over a wider pH range (typically 1-12), offering the flexibility to use basic mobile phases where the analyte is neutral and more retained.[1]

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can provide an alternative selectivity and often yields excellent peak shape for basic compounds, even at neutral pH.[10]

Section 2: A Systematic Approach to Mobile Phase Optimization

Once initial conditions are established, a systematic approach is needed to refine the mobile phase for optimal sensitivity, peak shape, and retention.

Q4: How does mobile phase pH impact the chromatography and MS signal?

Mobile phase pH is arguably the most critical parameter for this analyte. It directly controls the ionization state of the secondary amine group, which in turn affects retention, peak shape, and ESI efficiency.

  • In Acidic pH (pH < 7): The amine group (pKa typically ~9-10) will be fully protonated (R₂-NH₂⁺). This is generally favorable for ESI+ signal generation. However, being fully charged can reduce its retention time on a reversed-phase column.[1]

  • In Basic pH (pH > 10): The amine will be in its neutral, unprotonated state (R₂-NH). This increases its hydrophobicity, leading to stronger retention on a C18 column. Interestingly, studies have shown that basic mobile phases can still produce excellent ESI+ signals, sometimes even better than acidic conditions, as the ammonium ions from the buffer can act as efficient proton donors in the gas phase.[11][12][13]

Q5: What are the pros and cons of using acidic vs. basic mobile phases?

The choice between acidic and basic conditions involves a trade-off between chromatographic performance and MS sensitivity.

Table 2: Comparison of Acidic vs. Basic Mobile Phases

FeatureAcidic Mobile Phase (e.g., pH 3)Basic Mobile Phase (e.g., pH 10)
Analyte State Protonated (Charged)Neutral
Retention on C18 LowerHigher
Peak Shape Generally good (suppresses silanol interactions)Can be excellent, but requires a pH-stable column
ESI+ Signal Strong (analyte is pre-charged)Often strong, sometimes superior to acidic pH[11][12]
Column Compatibility Compatible with all silica-based columnsRequires a pH-stable column (e.g., Hybrid, BEH)[1]
Pros Universal column compatibility, predictable ionization.Increased retention, potential for higher sensitivity.[13]
Cons May provide insufficient retention for early-eluting compounds.Can damage standard silica columns; potential for buffer precipitation.
Q6: Which mobile phase additives are recommended and why?

Additives are essential for controlling pH and improving ionization. Always use LC-MS grade reagents to avoid contamination.[5]

  • For Acidic Conditions:

    • Formic Acid (0.1%): The most common choice. It's volatile, provides good protonation, and is an excellent ion-pairing agent for improving peak shape.[3]

  • For Basic Conditions:

    • Ammonium Formate or Ammonium Acetate (~10 mM): These are volatile buffers that can be used to control pH in both acidic and basic ranges.[3][4] Ammonium ions can also enhance ionization.[13]

    • Ammonium Hydroxide: Used to adjust the pH of ammonium-based buffers to the basic range (e.g., pH 9-10).

Q7: How do I systematically optimize the organic solvent gradient?

A structured approach saves time and ensures a robust separation.

  • Scouting Run: Perform a fast, broad gradient run (e.g., 5-95% B in 5 minutes) with your chosen column and mobile phase system. Note the elution time (tₑ) of the analyte.

  • Calculate Initial %B: Use the elution time to estimate the required starting organic percentage. A good starting point is ~5-10% below the %B at which the analyte elutes.

  • Optimize Gradient Slope:

    • Keep the starting and ending %B constant.

    • Run three gradients with varying slopes (e.g., 10, 20, and 30 minutes).

    • Evaluate the chromatograms for resolution from any impurities and for peak width. A shallower gradient increases run time but improves resolution and peak shape.

  • Refine and Re-equilibrate: Select the gradient that provides the best balance of resolution and analysis time. Ensure the re-equilibration time at the end of the run (typically 5-10 column volumes) is sufficient to prevent retention time shifts in subsequent injections.[14]

Gradient_Optimization_Workflow cluster_scouting Step 1: Scouting cluster_slope Step 2: Slope Optimization start_node Start: Select Column & Mobile Phase pH Scout Run Fast, Broad Gradient (e.g., 5-95% B in 5 min) start_node->Scout process_node process_node decision_node decision_node result_node result_node end_node Method Finalized Note_tR Note Elution Time (tR) Scout->Note_tR Set_Range Set Narrower Gradient Range Around Elution %B Note_tR->Set_Range Run_Slopes Run 3 Gradients: Shallow Medium Steep Set_Range->Run_Slopes Eval Evaluate Resolution, Peak Shape & Run Time Run_Slopes->Eval Eval->Set_Range Suboptimal? Finalize Select Optimal Gradient & Set Equilibration Time Eval->Finalize Optimal? Finalize->end_node

Systematic workflow for LC gradient optimization.
Section 3: Troubleshooting Common Analytical Issues

Even with a well-designed method, problems can arise. This section provides solutions to the most frequent challenges.

Q8: My peak is tailing severely. What are the causes and how can I fix it?

Peak tailing is the most common issue for basic compounds and significantly compromises sensitivity and integration accuracy.[15]

Tailing_Troubleshooting cluster_causes Primary Causes cluster_solutions Solutions problem_node Problem: Severe Peak Tailing cause_node Potential Causes C1 1. Secondary Silanol Interactions cause_node->C1 C2 2. Insufficient Mobile Phase Buffering cause_node->C2 C3 3. Column Overload cause_node->C3 C4 4. Extracolumn Dead Volume cause_node->C4 solution_node solution_node S1 Use a highly end-capped or hybrid column. Increase modifier concentration (e.g., 0.1% FA). Switch to a basic mobile phase (pH > 10) with a pH-stable column. C1->S1 Fix S2 Ensure buffer concentration is adequate (e.g., 5-10 mM for formate/acetate). Ensure mobile phase pH is at least 2 units away from analyte pKa. C2->S2 Fix S3 Reduce injection volume or sample concentration. C3->S3 Fix S4 Check and tighten all fittings (especially between injector, column, and detector). Use tubing with the correct internal diameter. C4->S4 Fix

Troubleshooting flowchart for peak tailing.
Q9: I'm seeing poor retention and my peak is near the void volume. What should I do?

This indicates that the analyte has insufficient interaction with the stationary phase.

  • Switch to a Basic Mobile Phase: As discussed, making the analyte neutral by increasing the mobile phase pH to ~10 will significantly increase its hydrophobicity and retention. This is the most effective solution but requires a pH-stable column.[1]

  • Use a Less-Polar Organic Solvent: If using acetonitrile, try switching to methanol. Methanol is a weaker solvent in reversed-phase and may increase retention.

  • Reduce Initial %B: Lower the starting percentage of your organic solvent in the gradient to increase retention at the beginning of the run.

  • Select a More Retentive Column: Consider a column with a higher carbon load (e.g., C18 instead of C8) or a different selectivity, such as a phenyl-hexyl column, which can provide additional π-π interactions with the analyte's phenyl ring.

Q10: My MS signal is weak or unstable. How can I improve it?

An unstable or weak signal can be due to poor ionization or matrix effects.

  • Optimize Mobile Phase Modifier: The choice and concentration of the modifier are critical. While 0.1% formic acid is standard, sometimes a slightly different concentration or switching to ammonium formate can improve signal stability and intensity.[3]

  • Check Mobile Phase pH: Ensure the mobile phase pH promotes a stable, ionized form of the analyte. Experiment with both acidic and basic mobile phases, as some compounds show surprisingly better ionization under basic conditions.[11][12]

  • Clean the MS Source: A dirty ion source is a common cause of signal degradation.[14] Follow the manufacturer's protocol for cleaning the ion transfer capillary, skimmer, and other source optics.

  • Ensure Proper Nebulization: Check that the ESI needle position, nebulizer gas flow, and drying gas temperature are optimized for your flow rate to ensure efficient droplet formation and desolvation.

Q11: I'm observing adduct ions ([M+Na]⁺, [M+K]⁺). How can I minimize them?

Sodium and potassium adducts are common but can suppress the desired [M+H]⁺ signal.[7][8]

  • Use High-Purity Solvents: Ensure you are using LC-MS grade water, acetonitrile, and additives.

  • Avoid Glassware: Use polypropylene vials and volumetric flasks, as sodium can leach from glass.[6]

  • Increase Proton Source: Adding a small amount of an ammonium salt (e.g., 1-2 mM ammonium formate) can create a high concentration of [NH₄]⁺ ions, which outcompete sodium and potassium for adduct formation and can promote the formation of the desired [M+H]⁺.

Section 4: Advanced Topic - Chiral Separation

For drug development, separating the (2R) enantiomer from its (2S) counterpart is often a regulatory requirement.

Q12: How do I approach the chiral separation of this compound using LC-MS?

Chiral separation requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and widely used for this purpose.[16]

The development strategy involves screening different CSPs with various mobile phase systems.

  • Normal-Phase (NP): Traditional mobile phases like hexane/isopropanol often provide the best selectivity on polysaccharide CSPs.[17] However, these are not directly compatible with ESI-MS.

  • Reversed-Phase (RP): Many modern CSPs are designed to work under reversed-phase conditions (water/acetonitrile or water/methanol), making them directly compatible with LC-MS.[18] This is the preferred approach.

  • Polar Organic Mode: Using solvents like acetonitrile and methanol can also be effective.

Q13: Can I use standard reversed-phase mobile phase additives with a chiral column for LC-MS?

Yes, but with caution. While additives like formic acid or ammonium acetate are necessary for good ionization, they can sometimes interfere with the chiral recognition mechanism on the CSP. It is often a process of trial and error to find an additive that provides both good peak shape and maintains chiral resolution. A good starting point is to use the mobile phase recommended by the CSP manufacturer and then add a low concentration of a volatile modifier (e.g., 0.05% formic acid or 2-5 mM ammonium formate) and observe the effect on both separation and signal intensity.[18]

References
  • Effect of pH on LC-MS Analysis of Amines.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Alpha Cytology.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed.
  • 4 Steps to Successful Compound Optimiz
  • Peak Shape Changes Over Time.
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Semantic Scholar.
  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
  • LC Chromatography Troubleshooting Guide. MilliporeSigma.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identific
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • Chiral Separartions on LCMS.
  • Chiral separation of Methyl phenyl sulfoxide II. LabRulez LCMS.

Sources

Optimization

Technical Support Center: Overcoming Poor ESI Ionization of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of challenging small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of challenging small molecules. n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine —commonly known as norselegiline or desmethylselegiline—is a notorious analytical target. While its secondary amine structure (pKa ~9.9) suggests it should ionize readily in positive Electrospray Ionization (ESI+), analysts routinely face severe signal attenuation, poor reproducibility, and high limits of quantification (LOQ).

This guide bypasses generic advice to provide mechanistic root-cause analyses and self-validating experimental protocols designed specifically for the unique physicochemical properties of propargylamphetamines.

Diagnostic Overview: Why Does Norselegiline Fail in ESI?

Before adjusting instrument parameters, you must understand the thermodynamic and chemical state of your analyte. Poor ESI+ signal for norselegiline is rarely an intrinsic ionization failure; rather, it is a symptom of four primary mechanisms:

  • Pre-Analytical Volatilization: Free base amphetamines possess high vapor pressures and evaporate during sample concentration.

  • Ion-Pairing Neutralization: Strong mobile phase additives (like TFA) form neutral gas-phase complexes with the protonated amine.

  • Charge Competition: Co-eluting matrix components outcompete the analyte for available protons on the surface of the ESI droplet.

  • In-Source Fragmentation: The propargyl moiety is highly labile and easily cleaved by aggressive source voltages or temperatures.

Signal_Loss_Tree Root Root Causes of Norselegiline Signal Attenuation PreAnalytical Pre-Analytical Loss Root->PreAnalytical Matrix Matrix Effects Root->Matrix Ionization Ionization Failure Root->Ionization Instrumental Instrumental Loss Root->Instrumental Volatilization Evaporation of Free Base PreAnalytical->Volatilization Suppression Phospholipid Co-elution Matrix->Suppression Competition Charge Competition Matrix->Competition IonPairing TFA Ion-Pairing Ionization->IonPairing WrongPH High pH (Neutral Amine) Ionization->WrongPH InSource In-Source Fragmentation Instrumental->InSource

Figure 1: Logical relationship tree identifying root causes of signal attenuation.

Core Troubleshooting Workflows & Self-Validating Protocols

Protocol 1: Mitigating Pre-Analytical Volatilization
  • Causality: If your sample preparation involves drying down an organic extract under nitrogen, the free base form of norselegiline will volatilize and be lost to the atmosphere.

  • Methodology:

    • Transfer the organic extract to a clean glass autosampler vial.

    • Add 10–20 µL of 0.1 M Hydrochloric Acid (HCl) in methanol to the extract.

    • Vortex for 10 seconds to ensure the formation of the non-volatile norselegiline hydrochloride salt.

    • Evaporate to dryness under a gentle stream of nitrogen at a maximum of 35°C.

    • Reconstitute in your initial mobile phase conditions.

  • Self-Validating System: Prepare two identical matrix spikes. Acidify Sample A with HCl prior to drying; leave Sample B untreated. If Sample A yields a >5x area count compared to Sample B, you have successfully diagnosed and eliminated free-base volatilization.

Protocol 2: Mobile Phase Optimization
  • Causality: Trifluoroacetic acid (TFA) is a notorious ESI signal suppressor. It forms a strong ion pair ([M+H]+ [TFA]-) in the gas phase, rendering the analyte neutral and invisible to the mass spectrometer. Conversely, providing a highly buffered, mildly acidic environment ensures the secondary amine remains protonated without forming unbreakable ion pairs.

  • Methodology:

    • Purge all LC lines of TFA or high-concentration phosphate buffers.

    • Prepare Mobile Phase A: Water containing 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide.

    • Prepare Mobile Phase B: Methanol containing 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide. (Note: This specific buffer system was proven highly effective for norselegiline by1[1]).

  • Self-Validating System: Perform a post-column infusion. Infuse a neat standard of norselegiline post-column at a constant rate while injecting a blank matrix sample. A dip in the steady baseline signal at your expected retention time validates that matrix suppression (not absolute ionization capability) is your root cause.

Protocol 3: Source Parameter Tuning
  • Causality: Norselegiline has an exact mass of 173.1204 Da, yielding a precursor [M+H]+ of m/z 174.12[2]. The propargyl group is highly susceptible to premature cleavage in the source if the Declustering Potential (DP) or Capillary Temperature is too high.

  • Methodology:

    • Set the ESI drying gas temperature to < 300°C.

    • Lower the Declustering Potential (or Fragmentor Voltage) to 20 V.

    • Set the primary MRM transition to m/z 174.12 -> 119.08 (loss of the propargylamine group)[2].

  • Self-Validating System: Perform a voltage ramp experiment. Plot the ratio of m/z 119.08 (product) to m/z 174.12 (precursor) against the DP. The optimal DP is the highest voltage that maintains this ratio below 0.05, ensuring maximum ion transmission without destroying the intact precursor before it reaches Q1.

Protocol 4: Chemical Derivatization (Advanced Sensitivity Enhancement)
  • Causality: In ESI, ionization efficiency is heavily dependent on the analyte's ability to partition to the surface of the charged droplet. Highly polar, low-mass amines often remain in the droplet interior. Derivatization increases hydrophobicity, driving the molecule to the droplet surface for efficient gas-phase ion emission.

  • Methodology:

    • Extract the sample and evaporate to dryness (using the HCl method in Protocol 1).

    • Reconstitute the residue in 50 µL of ethyl acetate and add 50 µL of trifluoroacetic anhydride (TFAA).

    • Incubate at 55°C for 20 minutes.

    • Evaporate the excess reagent under nitrogen and reconstitute in the mobile phase.

  • Self-Validating System: Inject the derivatized sample and compare the signal-to-noise (S/N) ratio against an underivatized standard curve. As demonstrated by 3[3], successful execution of this protocol yields a 5-fold increase in ESI sensitivity compared to the free base, validating that droplet surface affinity was the limiting factor.

ESI_Workflow Start Start: Poor ESI+ Signal (m/z 174.1) Step1 1. Sample Prep Prevent Volatilization Start->Step1 Step1_Action Add HCl before N2 dry-down Step1->Step1_Action Step2 2. Mobile Phase Eliminate Suppression Step1->Step2 Step2_Action Remove TFA. Use 0.1% Acetic Acid + 0.02% NH4OH Step2->Step2_Action Step3 3. Chromatography Avoid Void Volume Step2->Step3 Step3_Action Use Biphenyl/PFP Column Increase Retention Step3->Step3_Action Step4 4. Source Tuning Stop Fragmentation Step3->Step4 Step4_Action Lower Declustering Potential & Capillary Temp Step4->Step4_Action Success Optimal[M+H]+ Signal Achieved Step4->Success

Figure 2: Step-by-step experimental workflow for troubleshooting norselegiline ESI+ signal.

Quantitative Data Summaries

Table 1: Influence of Mobile Phase Additives on Norselegiline Ionization
AdditiveESI+ Ionization EfficiencyMechanism / CausalityRecommendation
0.1% Formic Acid HighProvides abundant protons; weak ion-pairing.Primary choice for standard LC-MS/MS.
0.1% Acetic Acid + 0.02% NH₄OH Very HighBuffers pH ~4.5, maintains protonation while improving peak shape[1].Highly Recommended.
0.1% TFA Very LowStrong gas-phase ion pairing neutralizes the [M+H]+ charge.Avoid strictly.
10 mM NH₄HCO₃ (pH 10) LowAnalyte (pKa ~9.9) remains partially deprotonated (neutral free base).Avoid for ESI+.
Table 2: Diagnostic MS/MS Transitions and Source Parameters
ParameterValue / TransitionDiagnostic Purpose
Precursor Ion m/z 174.12Intact protonated norselegiline[2].
Primary Quantifier m/z 174.12 -> 119.08Loss of propargylamine group; primary CID pathway[2].
Secondary Qualifier m/z 174.12 -> 134.09Alternative ring-cleavage fragment[2].
Declustering Potential 20 - 40 VKeep low to prevent premature in-source cleavage of the propargyl moiety.
Drying Gas Temp < 300 °CPrevent thermal degradation and volatilization in the source.

Frequently Asked Questions (FAQs)

Q: Why is my norselegiline eluting in the void volume and losing signal? A: Norselegiline is a relatively small, polar secondary amine. On standard C18 columns, it may not retain well, eluting alongside early matrix components (salts, polar lipids) that cause severe ion suppression. Switch to a Biphenyl or Pentafluorophenyl (PFP) column. These stationary phases provide orthogonal retention mechanisms (π-π interactions) that strongly retain the aromatic ring of norselegiline, shifting its elution out of the suppression zone.

Q: Can charge competition occur even in neat standards? A: Yes. As shown in studies evaluating amphetamine separation[4], charge competition in ESI can occur at high analyte concentrations. The degree of preferential ionization depends on the functional groups present. If you are multiplexing norselegiline with other highly basic drugs, co-eluting compounds can steal the available protons, suppressing the norselegiline signal.

Q: Is APCI a viable alternative to ESI for this compound? A: Absolutely.5[5] successfully utilized Atmospheric Pressure Chemical Ionization (APCI) to achieve an LLOQ of 0.1 ng/mL for norselegiline in human plasma. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it significantly less susceptible to matrix ion suppression and charge competition than ESI.

References

  • Nishida, M., et al. "High-Performance Liquid Chromatographic-Mass Spectrometric Determination of Methamphetamine and Amphetamine Enantiomers, Desmethylselegiline and Selegiline, in Hair Samples of Long-Term Methamphetamine Abusers or Selegiline Users." Journal of Analytical Toxicology. 3

  • Chen, L., et al. "Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine." Frontiers in Chemistry.1

  • Slawson, M. H., et al. "Quantitative Analysis of Selegiline and Three Metabolites (N-Desmethylselegiline, Methamphetamine, and Amphetamine) in Human Plasma." Journal of Analytical Toxicology.5

  • PubChem. "(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine | C12H15N." National Center for Biotechnology Information. 2

  • "Evaluating the separation of amphetamines by electrospray ionization ion mobility spectrometry/MS and charge competition within the ESI process." PubMed. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: MAO-B Inhibition Kinetics of Selegiline vs. N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Executive Summary For decades, Selegiline ((R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine) has served as the gold-standard irreversible monoamine oxidase B (MAO-B) inhibitor in the management of Parkinson's diseas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Selegiline ((R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine) has served as the gold-standard irreversible monoamine oxidase B (MAO-B) inhibitor in the management of Parkinson's disease and neurodegenerative research. However, its primary active metabolite, N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine (commonly known as or DMS), has emerged as a compelling pharmacological alternative[1].

This technical guide objectively compares the structural mechanics, inhibitory kinetics, and metabolic profiles of these two compounds. By analyzing both in vitro enzyme affinities and in vivo pharmacodynamics, we provide drug development professionals with actionable data on why bypassing the parent drug in favor of its desmethyl variant can optimize neuroprotective efficacy while mitigating cardiovascular toxicity.

Structural and Mechanistic Divergence

Both selegiline and N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine belong to the propargylamine class of MAO-B inhibitors[1]. They act as "suicide inhibitors," meaning they require catalytic activation by the MAO-B enzyme to form a highly reactive intermediate, which then creates a permanent covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor.

The sole structural difference between the two molecules is the N-methyl group .

  • Selegiline possesses this N-methyl group, which enhances its lipophilicity and allows it to fit perfectly into the hydrophobic bipartite cavity of the MAO-B active site.

  • N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine (DMS) lacks this methyl group[1]. While this slight reduction in bulk decreases its direct binding affinity, it fundamentally alters its downstream metabolic fate.

Quantitative MAO-B Inhibition: The In Vitro vs. In Vivo Paradox

When evaluating these compounds, researchers must account for a significant divergence between isolated enzyme assays and systemic administration.

In Vitro Enzyme Affinity

In isolated rat brain homogenates, selegiline is vastly superior. It exhibits an IC₅₀ of ~11.25 nM , whereas the desmethyl variant demonstrates an IC₅₀ of ~625.00 nM [2]. At the purely molecular level, the parent drug is approximately 60-fold more potent due to the enhanced hydrophobic interactions provided by the N-methyl group[2].

In Vivo Pharmacodynamics

Despite the stark in vitro difference, in vivo data reveals a near convergence in efficacy. Following multiple oral administrations in rat models, the 60-fold potency gap shrinks to a mere 3-fold difference [2]. In human clinical trials, a single 10 mg oral dose of selegiline inhibited platelet MAO-B by 96.4% , while an equivalent 10 mg dose of DMS achieved a highly viable 63.7% inhibition [3].

The Causality: This paradox is driven entirely by pharmacokinetics. Selegiline undergoes extensive first-pass hepatic metabolism, resulting in an absolute of roughly 10%[4]. Conversely, N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine demonstrates an Area Under the Curve (AUC) 33 times higher than selegiline[3]. The massive increase in systemic exposure directly compensates for the lower intrinsic enzyme affinity.

Metabolic Pathways and Toxicity Mitigation

The primary rationale for developing N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine as an independent therapeutic agent lies in its superior safety profile regarding downstream metabolites.

Selegiline is metabolized by hepatic CYP450 enzymes via two competing routes: N-demethylation (yielding DMS) and N-depropargylation (yielding L-methamphetamine )[4][5]. L-methamphetamine is a potent sympathomimetic that can induce cardiovascular stress, elevate blood pressure, and potentially counteract the drug's neuroprotective benefits[6].

By utilizing the desmethyl variant directly, researchers completely bypass the L-methamphetamine intermediate. The compound only undergoes N-depropargylation to form L-amphetamine, significantly reducing the overall neurotoxic and cardiovascular burden[1][6].

Metabolism Sel Selegiline DMS N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine (Desmethylselegiline) Sel->DMS N-demethylation LMeth L-Methamphetamine Sel->LMeth N-depropargylation LAmp L-Amphetamine DMS->LAmp N-depropargylation LMeth->LAmp N-demethylation

Metabolic pathways highlighting the bypass of L-methamphetamine by the desmethyl variant.

Experimental Methodology: Self-Validating Ex Vivo MAO-B Assay

To objectively compare the inhibitory kinetics of these two compounds in your own laboratory, a rigorously controlled ex vivo assay is required. The following protocol establishes a self-validating system where each step is mechanistically justified to prevent data artifacts.

Workflow Step1 1. Tissue Homogenization (pH 7.4 Buffer) Step2 2. Inhibitor Pre-incubation (37°C, 20 mins) Step1->Step2 Maintain enzyme integrity Step3 3. Substrate Addition (Benzylamine) Step2->Step3 Allow FAD-covalent binding Step4 4. Acidic Termination (1M Perchloric Acid) Step3->Step4 30 min reaction phase Step5 5. HPLC Quantification (Product Analysis) Step4->Step5 Denature enzyme

Self-validating ex vivo MAO-B inhibition assay workflow with causal experimental steps.

Step-by-Step Protocol:
  • Tissue Preparation: Isolate human platelets or rat brain tissue and homogenize in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and ionic strength is critical to preserving the tertiary structure of MAO-B and preventing spontaneous FAD dissociation.

  • Inhibitor Pre-incubation: Incubate the homogenate with varying concentrations (1 nM to 10 µM) of Selegiline or the desmethyl variant for 20 minutes at 37°C.

    • Causality: Because both compounds are irreversible suicide inhibitors, their mechanism is strictly time-dependent. Pre-incubation allows the propargyl group to covalently bind the FAD cofactor before introducing a competing substrate. Skipping this step leads to artificially inflated IC₅₀ values.

  • Substrate Addition: Initiate the reaction by adding Benzylamine (a highly selective MAO-B substrate) and incubate for exactly 30 minutes.

    • Causality: Using a selective substrate ensures that any residual MAO-A activity in the tissue homogenate does not confound the quantification of MAO-B activity.

  • Reaction Termination: Add 1 M Perchloric acid to the mixture.

    • Causality: The strong acid instantly denatures the enzyme, halting the reaction at a precise time point to ensure accurate kinetic velocity ( Vmax​ ) calculations.

  • Quantification: Centrifuge the samples and analyze the supernatant via HPLC-UV to quantify the deaminated product (benzaldehyde).

    • Causality: Direct chromatographic quantification of the product provides an exact inverse correlate to the inhibitor's potency, validating the IC₅₀ curve.

Summary Data Comparison

Pharmacological ParameterSelegiline (Parent Drug)N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine (DMS)
CAS Number 14611-51-9 (Base)[7]
MAO-B IC₅₀ (In Vitro) ~11.25 nM~625.00 nM
In Vivo Potency Ratio (Rats) 1x (Baseline)~0.33x (3-fold less potent orally)
Human Platelet MAO-B Inhibition 96.4 ± 3.9% (at 10 mg dose)63.7 ± 12.7% (at 10 mg dose)
Primary Active Metabolites Desmethylselegiline, L-methamphetamine, L-amphetamineL-amphetamine (Bypasses L-methamphetamine)
Systemic Bioavailability (AUC₀₋₂₄) Low (~10% due to first-pass metabolism)~33x higher than selegiline
Mechanism of Action Irreversible FAD-covalent bindingIrreversible FAD-covalent binding

References

  • Title: Desmethylselegiline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Desmethylselegiline, a Metabolite of Selegiline, Is an Irreversible Inhibitor of Monoamine Oxidase Type B in Humans Source: PubMed (NIH) / Clinical Pharmacology & Therapeutics URL: [Link]

  • Title: Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat Source: PubMed (NIH) / Journal of Neural Transmission URL: [Link]

  • Title: Clinical pharmacokinetics and pharmacodynamics of selegiline. An update. Source: Clinical Pharmacokinetics URL: [Link]

  • Title: A new low-dose formulation of selegiline: Clinical efficacy, patient preference and selectivity for MAO-B inhibition Source: ResearchGate URL: [Link]

  • Title: SID 17396470 - PubChem (CAS 56862-28-3) Source: PubChem (NIH) URL: [Link]

Sources

Comparative

A Guide to the Validation of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine Reference Standards: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored by the use of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored by the use of well-characterized reference standards. This guide provides an in-depth technical comparison of validation protocols for n-[(2r)-1-phenylpropan-2-yl]prop-2-yn-1-amine, commonly known as Selegiline, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2][3] We will explore the validation of this reference standard by comparing a primary, pharmacopeial standard with a secondary, in-house qualified standard.

The Dichotomy of Reference Standards: Primary vs. Secondary

The selection of a reference standard is a critical decision in the analytical workflow, with implications for data reliability, regulatory compliance, and cost. The two main tiers of reference standards are primary and secondary standards.

Primary Reference Standards are of the highest purity and are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5][6] Their characterization is exhaustive, and they are intended for use in compendial assays and as the ultimate reference for calibrating secondary standards.[7]

Secondary Reference Standards , also known as in-house or working standards, are qualified against a primary reference standard.[8] They are used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard. The qualification of a secondary standard is a rigorous process that must demonstrate its traceability to the primary standard.[9]

Here is a comparative overview of primary and secondary reference standards:

FeaturePrimary Reference Standard (e.g., USP, EP)Secondary Reference Standard (In-house)
Traceability Direct traceability to SI units or established standards.[9]Traceable to a primary reference standard.
Certification Accompanied by a comprehensive certificate from a pharmacopeial body.[10][11]Characterized and certified by the user or a third-party laboratory.
Purity Highest possible purity, thoroughly characterized.[12]High purity, demonstrated to be fit for its intended use.
Intended Use Calibration of secondary standards, critical analytical work, and in cases of dispute.[10]Routine quality control, process monitoring, and development work.
Cost HighLower

The Validation Gauntlet: Qualifying a Secondary Selegiline Reference Standard

The validation of a secondary n-[(2r)-1-phenylpropan-2-yl]prop-2-yn-1-amine reference standard is a multi-faceted process designed to ensure its identity, purity, potency, and stability are well-documented and suitable for its intended analytical applications. The following sections detail the essential validation protocols.

Part 1: Unmistakable Identity - Spectroscopic Confirmation

The first step in validating a new batch of a secondary reference standard is to unequivocally confirm its chemical identity. This is typically achieved by comparing its spectroscopic profile to that of a primary reference standard.

Causality of Experimental Choices:

  • Infrared (IR) Spectroscopy: Provides a molecular "fingerprint" and is excellent for confirming the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can further confirm the structure.[13]

Experimental Protocol: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Preparation: Separately triturate a small amount (1-2 mg) of the primary and secondary Selegiline HCl reference standards with approximately 200 mg of dry potassium bromide (KBr).

  • Pellet Formation: Press the mixtures into thin, transparent pellets using a hydraulic press.

  • Data Acquisition: Record the infrared spectra of both pellets from approximately 4000 to 400 cm⁻¹.

  • Comparison: Overlay the two spectra. The positions and relative intensities of the absorption bands in the spectrum of the secondary standard should be concordant with those in the spectrum of the primary standard.

Part 2: The Pursuit of Purity - Chromatographic and Other Analyses

Purity is a critical attribute of a reference standard. A comprehensive purity assessment involves multiple analytical techniques to detect and quantify different types of impurities.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[14]

Causality of Experimental Choices:

  • Reverse-Phase HPLC with UV detection: A widely used and robust technique for the analysis of small organic molecules like Selegiline. A C18 column is often suitable.[14][15]

  • Method Validation: The HPLC method itself must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[13][16] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[13]

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]

Experimental Protocol: HPLC Purity Determination of Selegiline HCl

  • Chromatographic Conditions (Example):

    • Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[14]

    • Mobile Phase: Acetonitrile:Potassium di-hydrogen phosphate buffer (pH 4.0) (30:70 v/v)[14]

    • Flow Rate: 1.0 mL/min[14]

    • Detection Wavelength: 205 nm[14]

    • Column Temperature: 40°C[14]

    • Injection Volume: 50 µL[14]

  • Procedure:

    • Prepare solutions of the primary and secondary Selegiline HCl reference standards at a suitable concentration (e.g., 50 µg/mL).

    • Inject the solutions into the HPLC system.

    • The retention time of the major peak in the chromatogram of the secondary standard should correspond to that of the primary standard.

    • Calculate the purity of the secondary standard by the area normalization method, and identify and quantify any impurities by comparing their retention times and response factors to known impurity standards, if available.[17]

Other Purity Assessments:

  • Residual Solvents: Gas Chromatography with Headspace (GC-HS) is used to determine the content of volatile organic compounds remaining from the manufacturing process. Limits are set by ICH Q3C guidelines.[17]

  • Inorganic Impurities: The Sulphated Ash or Residue on Ignition (ROI) test is a gravimetric method to measure the amount of inorganic impurities.

Part 3: Defining Potency - The Power of the Standard

The potency of a reference standard is its certified concentration and is crucial for the accurate quantification of the analyte in unknown samples.

Causality of Experimental Choices:

  • Assay: An assay, typically performed by HPLC against the primary reference standard, determines the content of the active substance.

  • Water Content: Karl Fischer titration is the standard method for determining the water content, which is essential for an accurate mass balance calculation.

  • Mass Balance: The potency is often assigned by a mass balance calculation, where the total of all impurities (organic, inorganic, water, and residual solvents) is subtracted from 100%.

Experimental Protocol: Water Content by Karl Fischer Titration

  • Apparatus: A calibrated Karl Fischer titrator.

  • Procedure: Accurately weigh a suitable amount of the secondary Selegiline HCl reference standard and transfer it to the titration vessel.

  • Titration: Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the amount of reagent consumed.

Part 4: The Test of Time - Stability and Storage

A reference standard must be stable under its specified storage conditions to ensure its integrity over its shelf life.

Causality of Experimental Choices:

  • Stability Studies: The secondary standard should be subjected to long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability studies. The purity and potency should be monitored at regular intervals.

Recommended Storage: Based on stability data, appropriate storage conditions (e.g., cool, dry, and protected from light) should be defined.

Visualizing the Validation Workflow

The following diagram illustrates the key stages in the validation of a secondary reference standard against a primary standard.

Validation_Workflow Primary_Standard Primary Reference Standard (e.g., USP, EP) Identity_Confirmation Identity Confirmation (FTIR, NMR, MS) Primary_Standard->Identity_Confirmation Comparison Assay Assay (vs. Primary Std) Primary_Standard->Assay Calibration Secondary_Standard_Candidate Secondary Standard Candidate Batch Secondary_Standard_Candidate->Identity_Confirmation Purity_Assessment Purity Assessment Identity_Confirmation->Purity_Assessment Chromatographic_Purity Chromatographic Purity (HPLC) Purity_Assessment->Chromatographic_Purity Residual_Solvents Residual Solvents (GC-HS) Purity_Assessment->Residual_Solvents Inorganic_Impurities Inorganic Impurities (ROI) Purity_Assessment->Inorganic_Impurities Potency_Determination Potency Determination Purity_Assessment->Potency_Determination Potency_Determination->Assay Water_Content Water Content (Karl Fischer) Potency_Determination->Water_Content Mass_Balance Mass Balance Calculation Potency_Determination->Mass_Balance Stability_Studies Stability Studies Potency_Determination->Stability_Studies Qualified_Secondary_Standard Qualified Secondary Reference Standard Stability_Studies->Qualified_Secondary_Standard Certification

Caption: Workflow for the validation of a secondary reference standard.

Comparative Data Analysis: A Hypothetical Certificate of Analysis

The following table presents a hypothetical comparison of the key data found on the certificates of analysis for a primary and a newly qualified secondary Selegiline HCl reference standard.

ParameterUSP Selegiline HCl RSQualified In-house Secondary RSMethod
Identity Conforms to structureConforms to USP RSFTIR, NMR, MS
Assay (on dried basis) 99.9%99.8%HPLC
Chromatographic Purity HPLC
Total ImpuritiesNot more than 0.3%0.15%
Any Unspecified ImpurityNot more than 0.10%0.08%
Water Content Not more than 0.5%0.2%Karl Fischer
Residue on Ignition Not more than 0.1%0.05%USP <281>
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsGC-HS
Assigned Potency 99.9% (as is)99.5% (as is)Mass Balance

Conclusion: Ensuring Analytical Excellence

The validation of a secondary n-[(2r)-1-phenylpropan-2-yl]prop-2-yn-1-amine reference standard is a rigorous, multi-step process that is fundamental to ensuring the accuracy and reliability of analytical data in a regulated environment. While primary reference standards from pharmacopeias represent the pinnacle of quality, well-qualified secondary standards are indispensable for routine laboratory operations. By following a comprehensive validation protocol that includes identity confirmation, thorough purity and potency assessments, and stability studies, laboratories can establish a robust and cost-effective reference standard program that is scientifically sound and defensible to regulatory bodies. This due diligence underpins the quality of pharmaceutical products and ultimately contributes to patient safety.

References

  • Veeprho. (n.d.). Selegiline Impurities and Related Compound.
  • Sangamithra, R., Nagappan, K. V., Mukkamala, S., Karthika, A., Narenderan, S. T., & Gullapalli, K. (2019). A validated LC-ESI-MS/MS method for the quantification of Selegiline HCl in bulk and pharmaceutical formulation. Journal of Applied Pharmaceutical Science, 9(7), 105-111.
  • Zenodo. (n.d.). Spectrophotometric determination of selegiline hydrochloride in bulk and in pharmaceutical formulations.
  • Semantic Scholar. (n.d.). Analytical Method Development and its Validation for Estimation of Selagiline Hydrochloride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC).
  • Veeprho. (n.d.). Selegiline Hydrochloride Working Standard (Secondary Reference Standard) | CAS 14611-52-0.
  • Pharmaffiliates. (n.d.). Selegiline-impurities.
  • World Journal of Pharmaceutical Sciences. (2015, March 24). RP-HPLC method development and validation of Selegiline hydrochloride in nanoemulsion formulation.
  • Asian Journal of Pharmaceutical Research and Development. (2014, July 1). Stability Indicating RP-HPLC Method for Selegiline Hydrochloride in Pharmaceutical Formulation.
  • IAEA. (n.d.). Development and use of reference materials and quality control materials.
  • Sigma-Aldrich. (n.d.). Selegiline hydrochloride United States Pharmacopeia (USP) Reference Standard.
  • Sigma-Aldrich. (n.d.). Selegiline European Pharmacopoeia (EP) Reference Standard 14611-52-0.
  • LGC Standards. (n.d.). R-(-)-Deprenyl Hydrochloride.
  • Pharmaffiliates. (n.d.). Selegiline Hydrochloride-impurities.
  • CWS ABROAD. (2023, June 4). What are Certified reference materials?.
  • Comparison Table. (2024, December 23). Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs).
  • USP Store. (n.d.). Selegiline Related Compound D (15 mg) ((R)-N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine hydrochloride).
  • MedchemExpress.com. (n.d.). Selegiline (Deprenyl) | MAO-B Inhibitor.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • Clearsynth. (n.d.). Selegiline | CAS No. 14611-51-9.
  • LGC Standards. (n.d.). Selegiline | CAS 14611-51-9.
  • PubChem. (n.d.). N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide.
  • Lab Manager. (2025, October 22). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance.
  • MDPI. (2025, June 3). Matrix Certified Reference Materials.
  • AKSci. (n.d.). 14611-52-0 R-(-)-Deprenyl hydrochloride.
  • USP. (n.d.). USP Reference Standards.
  • ResearchGate. (n.d.). (PDF) Development and use of reference materials and quality control materials.
  • FDA. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Cayman Chemical. (n.d.). N-methyl-2-Phenylpropan-1-amine (hydrochloride).
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • PubChem. (n.d.). (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine | C12H15N.
  • LGC Standards. (n.d.). N-Methyl-2-phenylpropan-1-amine.
  • MilliporeSigma. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride.

Sources

Validation

Comparative Pharmacokinetic Guide: In Vitro vs In Vivo Half-Life of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Executive Summary N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine , universally known in pharmacology as Desmethylselegiline (DMS) or norselegiline, is the primary active metabolite of the anti-Parkinsonian drug selegiline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine , universally known in pharmacology as Desmethylselegiline (DMS) or norselegiline, is the primary active metabolite of the anti-Parkinsonian drug selegiline[1]. Retaining the critical N-propargyl-L-amphetamine scaffold, DMS acts as an irreversible, selective inhibitor of monoamine oxidase type B (MAO-B)[1][2].

For researchers and drug development professionals, evaluating DMS presents a classic pharmacokinetic paradox: its in vitro metabolic stability suggests a moderate clearance rate, yet its in vivo half-life exhibits profound non-linear extension upon repeated dosing[3][4]. This guide objectively compares the pharmacokinetic performance of DMS against its parent prodrug (selegiline) and its terminal downstream metabolite (L-amphetamine), providing actionable experimental protocols to validate these metrics.

Mechanistic Grounding: The Pharmacokinetic Disconnect

Understanding the half-life of DMS requires decoupling its intrinsic hepatic clearance from its systemic behavior.

  • In Vitro Stability: In vitro assays utilizing human liver microsomes (HLMs) demonstrate that DMS possesses moderate metabolic stability. Its intrinsic clearance ( CLint​ ) is significantly lower than that of selegiline, which is rapidly metabolized by hepatic enzymes[4][5].

  • In Vivo Non-Linearity: In vivo, a single oral dose of DMS yields a relatively short plasma half-life of 2.1 to 3.8 hours[3][6]. However, during steady-state multiple-dosing regimens, the half-life extends dramatically to approximately 9.5 hours, accompanied by a 1.5-fold accumulation in the area under the curve (AUC)[2][3].

The Causality: This in vitro vs in vivo disconnect is driven by two physiological mechanisms:

  • Saturable Tissue Binding: DMS is highly lipophilic and covalently binds to the FAD cofactor within the MAO-B active site. As tissue binding sites saturate over repeated dosing, the apparent volume of distribution shifts, prolonging the elimination phase[2].

  • Mechanism-Based CYP Auto-Inhibition: Both selegiline and DMS act as mechanism-based (suicide) inactivators of cytochrome P450 enzymes, specifically CYP2A6 and CYP2B6[7][8]. By irreversibly binding to the very enzymes responsible for their N-depropargylation, these compounds progressively throttle their own clearance pathways, extending their in vivo half-life over time[3][8].

Pathway S Selegiline (Parent Prodrug) DMS Desmethylselegiline (Active Metabolite) S->DMS CYP2B6 / CYP3A4 N-Demethylation DMS->S Mechanism-Based Auto-Inhibition LA L-Amphetamine (Terminal Metabolite) DMS->LA CYP2B6 / CYP2A6 N-Depropargylation

Metabolic pathway of Selegiline to Desmethylselegiline highlighting CYP-mediated auto-inhibition.

Quantitative Performance Comparison

To contextualize the performance of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, we must benchmark it against its metabolic precursors and successors. While DMS is ~60-fold less potent than selegiline in vitro, high oral bioavailability and steady-state accumulation render it nearly equipotent in vivo[1][2].

ParameterSelegiline (Parent Drug)Desmethylselegiline (DMS)L-Amphetamine (Metabolite)
In Vitro Intrinsic Clearance Very High (~236 L/h scaled)Moderate (82.1 µL/min/mg)[4]Low (Metabolically Stable)
In Vivo Half-Life (Single Dose) 1.2 – 1.9 hours[3]2.1 – 3.8 hours[3][6]16 – 18 hours[3]
In Vivo Half-Life (Steady-State) 7.7 – 9.7 hours[3]~9.5 hours[3][9]16 – 18 hours[3]
MAO-B IC50 (Rat Brain) 11.25 nM625 nM[2]>100 µM (Inactive)[1][10]
Primary Elimination Route Hepatic (CYP2B6, CYP3A4)[9][11]Hepatic (CYP2B6, CYP2A6)[8][11]Renal Excretion[11]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They isolate specific variables to prove the causality behind the pharmacokinetic data.

Protocol 1: In Vitro Microsomal Stability Assay (Isolating Intrinsic Clearance)

Objective: Determine the uninhibited Phase I metabolic clearance of DMS without the confounding variables of renal excretion or tissue distribution.

  • Causality: Utilizing Human Liver Microsomes (HLMs) supplemented with NADPH isolates cytochrome P450-mediated degradation. A minus-NADPH control is mandatory to prove that compound depletion is strictly enzymatic and not an artifact of chemical instability.

  • Step-by-Step Workflow:

    • Preparation: Thaw pooled HLMs and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Spiking: Add N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine (DMS) to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration below 0.1% to prevent CYP inhibition.

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Run a parallel control replacing NADPH with buffer).

    • Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

    • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with a deuterated internal standard (e.g., DMS-d3).

    • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Capturing Auto-Inhibition)

Objective: Quantify the shift in half-life caused by mechanism-based CYP inhibition and tissue saturation.

  • Causality: A single-dose PK study will fail to capture the true clinical half-life of DMS. By comparing Day 1 (single dose) to Day 8 (steady-state), the system self-validates the non-linear accumulation characteristic of N-propargyl pharmacophores.

  • Step-by-Step Workflow:

    • Dosing Regimen: Administer 10 mg/kg of selegiline or DMS orally to a validated animal model (e.g., Sprague-Dawley rats) once daily for 8 days.

    • Blood Sampling (Day 1 vs Day 8): Collect serial blood samples via tail vein or jugular catheter at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose on Day 1 and Day 8.

    • Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to cryovials.

    • Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate to isolate the highly lipophilic DMS from plasma proteins, ensuring high recovery rates.

    • Quantification: Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode to distinguish DMS from selegiline and L-amphetamine based on specific mass transitions.

Workflow Step1 Phase I: In Vitro HLM Incubation (Isolates Intrinsic Clearance) Step2 Phase II: In Vivo Dosing (Single vs Multiple) (Captures CYP Auto-Inhibition) Step1->Step2 Step3 Phase III: Plasma Extraction & Spiking (Internal Standard Validation) Step2->Step3 Step4 Phase IV: LC-MS/MS Quantification (MRM Mode for High Selectivity) Step3->Step4 Step5 Phase V: Non-Compartmental PK Analysis (Calculates t1/2, CL, AUC) Step4->Step5

Self-validating LC-MS/MS workflow for comparative in vitro and in vivo pharmacokinetic profiling.

Translational Impact for Drug Development

For scientists designing next-generation MAO inhibitors, the pharmacokinetic profile of N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine serves as a critical case study in structure-activity relationships (SAR). Relying solely on in vitro microsomal stability data will result in a severe underestimation of the compound's in vivo duration of action. The mechanism-based inactivation of CYP2A6/CYP2B6 by the propargylamine moiety guarantees that the drug's half-life will extend upon repeated dosing[8], necessitating careful dose-titration in clinical settings to avoid off-target MAO-A inhibition and subsequent tyramine-induced hypertensive crises.

References

  • Grokipedia: Desmethylselegiline. Available at:[2]

  • Wikipedia: Desmethylselegiline. Available at:[1]

  • Wikipedia: Pharmacology of selegiline. Available at:[3]

  • Health Canada (HRES): TEVA-SELEGILINE Product Monograph. Available at:[6]

  • ResearchGate: P450 Phenotyping of the Metabolism of Selegiline to Desmethylselegiline and Methamphetamine. Available at:[9]

  • Wikipedia: Selegiline inhibition of cytochrome P450 enzymes. Available at:[7]

  • PubMed: Selegiline is a mechanism-based inactivator of CYP2A6 inhibiting nicotine metabolism in humans and mice. Available at:[8]

  • PubMed: Comparative studies on the cytochrome p450-associated metabolism and interaction potential of selegiline between human liver-derived in vitro systems. Available at:[5]

  • FDA.gov: EMSAM (selegiline transdermal system) Clinical Pharmacology. Available at:[11]

  • ACS Publications: In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. Available at:[4]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Reactant of Route 2
Reactant of Route 2
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
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